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Foundational

An In-depth Technical Guide to 2-Chloro-8-methylquinazolin-4-amine: Synthesis, Structure, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinazoline Scaffold in Medicinal Chemistry The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, represents a privile...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, represents a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including but not limited to anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3] The versatility of the quinazoline core allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. The 4-aminoquinazoline moiety, in particular, is a cornerstone of several FDA-approved anticancer drugs that function as tyrosine kinase inhibitors.[3] This guide focuses on a specific derivative, 2-Chloro-8-methylquinazolin-4-amine, providing a detailed overview of its chemical structure, a plausible synthetic route based on established quinazoline chemistry, and its predicted physicochemical and spectroscopic properties. While this compound appears to be a niche intermediate rather than a widely studied final product, understanding its synthesis and characteristics is crucial for researchers exploring novel quinazoline-based therapeutics.

Chemical Structure and Properties

The chemical structure of 2-Chloro-8-methylquinazolin-4-amine consists of a quinazoline core with a chlorine atom at the 2-position, an amino group at the 4-position, and a methyl group at the 8-position.

Table 1: Physicochemical Properties of 2-Chloro-8-methylquinazolin-4-amine and Related Compounds

Property2-Chloro-8-methylquinazolin-4-amine (Predicted)8-chloro-2-methylquinazolin-4-amine[4]2-chloro-N-methylquinazolin-4-amine[5]2-Chloroquinazolin-4-amine
Molecular Formula C₉H₈ClN₃C₉H₈ClN₃C₉H₈ClN₃C₈H₆ClN₃
Molecular Weight 193.64 g/mol 193.64 g/mol 193.64 g/mol 179.61 g/mol
Monoisotopic Mass 193.04068 Da193.04068 Da193.04068 Da179.02503 Da
XLogP (Predicted) ~2.5 - 3.02.23.0Not specified
Physical Form Likely a solid at room temperatureSolidSolidSolid
Storage Keep in a dark place, sealed in dry conditions, at 2-8°CNot specifiedNot specifiedKeep in a dark place, sealed in dry, 2-8°C

Synthesis of 2-Chloro-8-methylquinazolin-4-amine

The synthesis of 2-Chloro-8-methylquinazolin-4-amine can be logically approached through a multi-step process starting from 3-methyl-2-aminobenzoic acid. This pathway leverages established methodologies for the construction and functionalization of the quinazoline core. The key steps involve the formation of a quinazolinone, subsequent chlorination to create reactive sites, and a regioselective nucleophilic aromatic substitution (SNAr) to introduce the 4-amino group.

Step 1: Synthesis of 2-Chloromethyl-8-methylquinazolin-4(3H)-one

The initial step involves the cyclization of 3-methyl-2-aminobenzoic acid. A common and effective method is the reaction with chloroacetyl chloride.

Experimental Protocol:

  • To a solution of 3-methyl-2-aminobenzoic acid in a suitable aprotic solvent (e.g., toluene or dioxane), add chloroacetyl chloride dropwise at room temperature.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate, 2-chloromethyl-8-methylquinazolin-4(3H)-one, is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried under vacuum.[6]

Causality: This reaction proceeds via an initial acylation of the amino group of the anthranilic acid derivative, followed by an intramolecular cyclization and dehydration to form the stable quinazolinone ring. The methyl group at the 3-position of the starting material dictates the 8-position of the methyl group in the final product.

Step 2: Synthesis of 2,4-Dichloro-8-methylquinazoline

The quinazolinone from Step 1 is then converted to the di-chloro intermediate. This is a crucial activation step, making both the 2- and 4-positions susceptible to nucleophilic attack.

Experimental Protocol:

  • A mixture of 2-chloromethyl-8-methylquinazolin-4(3H)-one, phosphorus oxychloride (POCl₃), and a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) is heated to reflux.[7]

  • The reaction is monitored by TLC until the starting material is consumed.

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured into ice-cold water with vigorous stirring.

  • The resulting precipitate, 2,4-dichloro-8-methylquinazoline, is filtered, washed with water until neutral, and dried.[7]

Causality: Phosphorus oxychloride is a powerful chlorinating agent that converts the hydroxyl group of the tautomeric form of the quinazolinone at the 4-position and the chloro at the 2-position into a more reactive dichloro species. The tertiary amine acts as a catalyst to facilitate the reaction.

Step 3: Regioselective Synthesis of 2-Chloro-8-methylquinazolin-4-amine

The final step is the selective amination at the 4-position of the di-chloro intermediate. The C4 position of 2,4-dichloroquinazolines is known to be more susceptible to nucleophilic attack than the C2 position.[8]

Experimental Protocol:

  • Dissolve 2,4-dichloro-8-methylquinazoline in a suitable solvent such as isopropanol or ethanol.

  • Add a source of ammonia, such as a solution of ammonia in the alcohol or ammonium hydroxide, to the reaction mixture.

  • The reaction can be carried out at room temperature or with gentle heating, and its progress is monitored by TLC.[1]

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification by column chromatography on silica gel will afford pure 2-Chloro-8-methylquinazolin-4-amine.

Causality: The greater electrophilicity of the C4 carbon compared to the C2 carbon in the 2,4-dichloroquinazoline intermediate directs the nucleophilic attack of ammonia to this position.[8] This regioselectivity is a key principle in the synthesis of 4-aminoquinazoline derivatives.

Synthesis_Workflow A 3-Methyl-2-aminobenzoic Acid B 2-Chloromethyl-8-methylquinazolin-4(3H)-one A->B Chloroacetyl Chloride, Reflux C 2,4-Dichloro-8-methylquinazoline B->C POCl₃, N,N-dimethylaniline, Reflux D 2-Chloro-8-methylquinazolin-4-amine C->D NH₃, Isopropanol

Synthetic pathway for 2-Chloro-8-methylquinazolin-4-amine.

Spectroscopic Properties (Predicted)

Direct spectroscopic data for 2-Chloro-8-methylquinazolin-4-amine is not available in the searched literature. However, based on the analysis of related compounds, the following spectral characteristics can be anticipated.[7][9][10][11]

¹H NMR Spectroscopy
  • Aromatic Protons: Signals corresponding to the protons on the benzene ring portion of the quinazoline core would be expected in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the positions of the methyl and chloro groups.

  • Amino Protons: A broad singlet corresponding to the -NH₂ protons would likely be observed. Its chemical shift can vary depending on the solvent and concentration.

  • Methyl Protons: A singlet for the methyl (-CH₃) protons would be expected, likely in the upfield region of the aromatic spectrum (around δ 2.5 ppm).

¹³C NMR Spectroscopy
  • The spectrum would show nine distinct carbon signals.

  • The carbons of the quinazoline ring will appear in the aromatic region (δ 110-160 ppm).

  • The carbon bearing the chlorine atom (C2) and the carbon bearing the amino group (C4) would have characteristic chemical shifts.

  • The methyl carbon signal would appear in the aliphatic region (around δ 15-25 ppm).

Infrared (IR) Spectroscopy
  • N-H Stretching: Characteristic stretching vibrations for the primary amine (-NH₂) group would be expected in the region of 3200-3400 cm⁻¹.[7]

  • C=N and C=C Stretching: Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1650 cm⁻¹ region.[7]

  • C-Cl Stretching: A stretching vibration for the C-Cl bond would likely be present in the fingerprint region, typically around 700-800 cm⁻¹.[7]

Mass Spectrometry (MS)
  • The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (193.64 g/mol ).

  • A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

  • Fragmentation patterns would likely involve the loss of small molecules such as HCN or chlorine radicals.

Reactivity and Applications in Drug Development

2-Chloro-8-methylquinazolin-4-amine serves as a valuable intermediate for the synthesis of more complex molecules. The presence of the chloro group at the 2-position and the amino group at the 4-position provides two distinct points for further functionalization.

Reactivity_Diagram Core 2-Chloro-8-methylquinazolin-4-amine Sub_C2 Substitution at C2 (e.g., with amines, thiols) Core->Sub_C2 SₙAr Reaction Sub_N4 Derivatization of 4-amino group (e.g., acylation, alkylation) Core->Sub_N4 Nucleophilic Attack Final Novel Quinazoline Derivatives (Potential Kinase Inhibitors, etc.) Sub_C2->Final Sub_N4->Final

Potential reaction pathways for derivatization.
  • Substitution at the 2-Position: The chlorine atom at the C2 position can undergo nucleophilic aromatic substitution with various nucleophiles, such as amines, alcohols, or thiols. This reaction typically requires more forcing conditions (e.g., higher temperatures or microwave irradiation) compared to the substitution at the C4 position.[8] This allows for the sequential and controlled introduction of different substituents.

  • Derivatization of the 4-Amino Group: The primary amino group at the 4-position can be further modified through reactions like acylation, alkylation, or condensation with aldehydes and ketones to form Schiff bases.

The ability to selectively modify both the 2- and 4-positions makes 2-Chloro-8-methylquinazolin-4-amine a versatile building block for creating libraries of novel quinazoline derivatives. These derivatives can then be screened for various biological activities, particularly as inhibitors of protein kinases, which are crucial targets in cancer therapy. The 8-methyl group provides a specific steric and electronic feature that can be explored to optimize binding to target proteins and improve pharmacokinetic properties.

Conclusion

2-Chloro-8-methylquinazolin-4-amine, while not extensively documented as a standalone compound, represents a strategically important intermediate in the synthesis of novel quinazoline-based molecules for drug discovery. Its synthesis is achievable through well-established chemical transformations, hinging on the regioselective reactivity of the quinazoline core. This guide provides a comprehensive overview of its structure, a detailed and logical synthetic protocol, and predicted physicochemical properties based on sound chemical principles and data from related compounds. For researchers in medicinal chemistry, this molecule offers a valuable scaffold for the development of next-generation therapeutics.

References

  • Anonymous. (n.d.). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. PMC - NIH. Retrieved from [Link]

  • Anonymous. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. Retrieved from [Link]

  • Anonymous. (n.d.). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO. Retrieved from [Link]

  • Anonymous. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Anonymous. (2025, August 10). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Retrieved from [Link]

  • Anonymous. (2010, December 22). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. Retrieved from [Link]

  • Anonymous. (n.d.). 2,8-dichloro-N-methylquinazolin-4-amine | C9H7Cl2N3 | CID 114692939. PubChem. Retrieved from [Link]

  • Anonymous. (n.d.). Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. Supporting Information. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]

  • Anonymous. (2024, March 28). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. PMC. Retrieved from [Link]

  • Anonymous. (2025, September 25). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Retrieved from [Link]

  • Anonymous. (n.d.). 8-chloro-2-methylquinazolin-4-amine (C9H8ClN3). PubChemLite. Retrieved from [Link]

  • Anonymous. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. chemrxiv. Retrieved from [Link]

  • Anonymous. (n.d.). CAS 59870-43-8 | 2-CHLOROQUINAZOLIN-4-AMINE. Alchem Pharmtech. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis of the target compounds 4-8. ResearchGate. Retrieved from [Link]

  • Anonymous. (2011, April 16). Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles. Semantic Scholar. Retrieved from [Link]

  • Rani, P., et al. (2023, December 15). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Anonymous. (n.d.). N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline. PMC - NIH. Retrieved from [Link]

  • Anonymous. (n.d.). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Retrieved from [Link]

  • Anonymous. (n.d.). Fig. 3. MS/MS spectrum of (a) m/z 398.2722 [C 18 H 36 O 8 + NH 4 ] +... ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. NIH. Retrieved from [Link]

  • Anonymous. (n.d.). 2-chloro-n-methylquinazolin-4-amine (C9H8ClN3). PubChemLite. Retrieved from [Link]

  • Anonymous. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Anonymous. (n.d.). Quinoline, 2-chloro-4-methyl-. NIST WebBook. Retrieved from [Link]

Sources

Exploratory

Strategic Utilization of the 2-Chloro-8-Methylquinazolin-4-Amine Scaffold

Topic: Strategic Utilization of 2-Chloro-8-Methylquinazolin-4-Amine Scaffolds in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 2-Chloro-8-Methylquinazolin-4-Amine Scaffolds in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-chloro-8-methylquinazolin-4-amine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors (e.g., EGFR, PI3K) and viral fusion protein inhibitors (e.g., RSV). Its value lies in the orthogonal reactivity of the C2 and C4 positions, allowing for sequential, regioselective functionalization.

This guide provides the definitive chemical identity, validated synthetic protocols, and structural activity relationship (SAR) insights necessary to deploy this scaffold effectively. Unlike generic quinazolines, the 8-methyl substituent introduces unique steric and electronic properties that influence both metabolic stability and binding pocket conformation.

Part 1: Chemical Identity & CAS Registry

Precise identification is the first step in reproducible research. While the general class of "derivatives" varies, the core building blocks have specific CAS Registry Numbers that must be used for sourcing and patent literature searches.

The Core Scaffold
Chemical NameCAS Registry NumberRole
2-Chloro-8-methylquinazolin-4-amine 1107695-12-4 Target Scaffold (Primary amine form). Often generated in situ or used as a specific intermediate.
2,4-Dichloro-8-methylquinazoline 39576-83-5 The "Master Key" Precursor. The essential electrophile for generating 4-amino derivatives.
2-Amino-3-methylbenzoic acid 4389-45-1 Starting Material. The anthranilic acid derivative required to build the 8-methyl ring system.
2-Chloro-8-methylquinazolin-4(3H)-one 62484-40-6 Stable Intermediate. The oxygenated precursor often stored before chlorination.

Critical Note on Nomenclature: In high-throughput screening libraries, derivatives are often indexed under the parent scaffold 2,4-dichloro-8-methylquinazoline (CAS 39576-83-5) because the 4-amino group is variable.

Part 2: Synthetic Architecture & Self-Validating Protocols

The synthesis of 2-chloro-8-methylquinazolin-4-amine derivatives relies on Nucleophilic Aromatic Substitution (SNAr) . The success of this pathway depends entirely on exploiting the reactivity difference between the C4 and C2 positions.

The Mechanism: Why C4 Reacts Before C2

The C4 position is significantly more electrophilic than C2. This is governed by:

  • LUMO Coefficients: The Lowest Unoccupied Molecular Orbital (LUMO) has a higher coefficient at C4, making it the preferred site for "soft" nucleophiles.

  • Transition State Energy: The Meisenheimer complex formed by attack at C4 is stabilized by the N3 nitrogen, which is more effective than the stabilization offered for C2 attack.

  • Steric Environment: While the 8-methyl group is peri to N1, it exerts minimal steric hindrance on the C4 position, allowing bulky amines to react at C4 without interference.

Experimental Protocol: Regioselective Amination

Objective: Synthesize N-substituted-2-chloro-8-methylquinazolin-4-amine from 2,4-dichloro-8-methylquinazoline.

Reagents:

  • Substrate: 2,4-Dichloro-8-methylquinazoline (1.0 eq)[1]

  • Nucleophile: Target Amine (e.g., aniline, benzylamine) (1.05 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

  • Solvent: Isopropanol (IPA) or THF

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,4-dichloro-8-methylquinazoline in IPA (0.1 M concentration). Cool to 0°C. Why: Lower temperature enhances kinetic control, favoring the more reactive C4 position over C2.

  • Addition: Add DIPEA followed by the slow addition of the amine.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Self-Validating Checkpoint: Monitor via TLC or LC-MS. The starting material (bis-chloro) should disappear, replaced by a single mono-substituted product. If a second spot appears (bis-amino), the temperature is too high or excess amine was added.

  • Workup: The product often precipitates from IPA. Filter and wash with cold ether. If soluble, evaporate solvent and purify via flash chromatography (Hexane/EtOAc).

Visualizing the Pathway

The following diagram illustrates the flow from the anthranilic acid precursor to the final regioselective substitution.

SynthesisPathway Start 2-Amino-3-methylbenzoic acid (CAS 4389-45-1) Cyclization Cyclization (Urea/Heat) Start->Cyclization Dione 8-Methylquinazoline-2,4-dione Cyclization->Dione Chlorination Chlorination (POCl3) Dione->Chlorination MasterKey 2,4-Dichloro-8-methylquinazoline (CAS 39576-83-5) Chlorination->MasterKey Amination Regioselective S_NAr (1.0 eq Amine, 0°C) MasterKey->Amination Fast (Kinetic Control) Target 2-Chloro-8-methylquinazolin-4-amine (C4 Substituted) Amination->Target SideProduct 2,4-Diamino byproduct (Over-reaction) Target->SideProduct Excess Amine / Heat

Caption: Figure 1.[2] Synthetic route emphasizing the critical "Master Key" intermediate (CAS 39576-83-5) and kinetic control.

Part 3: Medicinal Chemistry Utility (SAR)[3]

The 8-methyl group is not merely a bystander; it is a strategic modification used to optimize drug properties.

Structure-Activity Relationship (SAR) Logic[3]
  • Conformational Lock: The 8-methyl group introduces torsional strain near the N1 position. In many kinase binding pockets, this forces the quinazoline ring into a preferred orientation, reducing the entropic penalty of binding.

  • Solubility & Lipophilicity: The methyl group increases lipophilicity (LogP), which can improve membrane permeability. However, it also disrupts planar stacking in the crystal lattice, potentially improving solubility compared to the unsubstituted analog.

  • Metabolic Blocking: The C8 position is a potential site for oxidative metabolism (hydroxylation). Methylation blocks this site, extending the half-life (

    
    ) of the drug candidate.
    
Biological Applications[2][3][4][5][6][7][8]
  • RSV Fusion Inhibitors: Derivatives like Ziresovir utilize the 2,4-diamine-quinazoline core.[3] The 8-methyl variation is explored to optimize viral potency.

  • EGFR Inhibitors: The 4-position amine typically mimics ATP's adenine ring, forming hydrogen bonds with the "hinge region" of the kinase. The 2-chloro group serves as a handle for further diversification to reach into the "solvent-exposed" region.

Visualizing the SAR

SAR_Logic Center 2-Chloro-8-Methyl Quinazoline Scaffold C4 C4-Position (Amine) Primary Binding Driver (H-bond to Hinge Region) Center->C4 C2 C2-Position (Chlorine) Solvent Front Vector (Solubility/Selectivity) Center->C2 C8 C8-Position (Methyl) Steric/Metabolic Shield (Conformational Lock) Center->C8

Caption: Figure 2. Functional mapping of the scaffold. C4 drives potency, C2 drives selectivity, and C8 modulates stability.

References

  • Sigma-Aldrich. 2,4-Dichloro-8-methylquinazoline Product Sheet. (CAS 39576-83-5).[1][4]

  • BLD Pharm. 2-Chloro-8-methylquinazolin-4-amine Product Data. (CAS 1107695-12-4).[5][6][7][8]

  • National Institutes of Health (NIH) - PMC. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. (Discusses 2,4-dichloro-6-methyl analogs and general regioselectivity).

  • MDPI Molecules. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. (2024).[9][10][11]

  • ChemicalBook. 2-Chloro-8-methylquinazolin-4(3H)-one Properties. (CAS 62484-40-6).

Sources

Foundational

Technical Guide: Structure-Activity Relationship (SAR) of 2-Chloroquinazoline-4-amines

This guide provides an in-depth technical analysis of the 2-chloroquinazoline-4-amine scaffold, a privileged pharmacophore in medicinal chemistry. It is designed for researchers optimizing kinase inhibitors (EGFR/VEGFR)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 2-chloroquinazoline-4-amine scaffold, a privileged pharmacophore in medicinal chemistry. It is designed for researchers optimizing kinase inhibitors (EGFR/VEGFR) and antimicrobial agents.

Executive Summary

The 2-chloroquinazoline-4-amine motif represents a critical junction in drug discovery. While often viewed merely as a synthetic intermediate en route to 2,4-diaminoquinazolines, empirical data confirms that the 2-chloro derivative itself possesses potent biological activity. It functions as a dual-action pharmacophore:

  • Direct Inhibitor: The C2-chlorine atom contributes unique lipophilic and halogen-bonding interactions within hydrophobic pockets (e.g., the ATP-binding site of EGFR).

  • Versatile Electrophile: It serves as a regioselective handle for late-stage diversification via Nucleophilic Aromatic Substitution (

    
    ).
    

This guide dissects the regioselective synthesis, the molecular logic of the SAR, and the specific therapeutic windows of this scaffold.

Chemical Foundation: Regioselective Synthesis

The construction of the library relies on the differential reactivity of the electrophilic centers at C2 and C4 of the quinazoline ring.

The Regioselectivity Mechanism

Reaction of 2,4-dichloroquinazoline with nucleophiles (amines) occurs preferentially at the C4 position .[1]

  • Electronic Control: DFT calculations indicate that the C4 carbon possesses a higher LUMO coefficient than C2, making it more susceptible to nucleophilic attack.[1][2][3]

  • Activation Energy: The transition state for C4 substitution has a lower activation energy (

    
    ) compared to C2.
    
  • Steric Factors: The C4 position is generally more accessible than C2, which is flanked by the ring nitrogens in a way that creates a specific electrostatic environment.

Synthesis Workflow (DOT Visualization)

SynthesisPathway cluster_conditions Kinetic Control Start 2,4-Dichloroquinazoline TS Transition State (Meisenheimer Complex) Start->TS Nucleophilic Attack (C4) Reagent Ar-NH2 / Base (TEA) Solvent: EtOH/IPA Reagent->TS Product 2-Chloro-4-aminoquinazoline (Major Regioisomer) TS->Product Elimination of HCl SideProduct 2,4-Diaminoquinazoline (Over-reaction) Product->SideProduct Excess Amine / High T

Figure 1: Regioselective synthesis pathway favoring C4-amination under kinetic control.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-chloroquinazoline-4-amines is governed by three distinct zones.

Zone 1: The C4-Amino "Head" (Primary Determinant)

The substituent at the 4-amino position drives the primary affinity for the target protein (e.g., the hinge region of kinases).

  • Aniline Substitution: An aromatic ring (aniline) is superior to aliphatic amines for kinase inhibition.

  • 3,4-Substitution Pattern:

    • Meta (3-position): Hydrophobic groups (Cl, Br) here enhance potency by filling the hydrophobic pocket behind the ATP binding gate (e.g., in EGFR).

    • Para (4-position): Hydrogen bond donors (OH, NH2) or bulky ethers are critical for interacting with conserved residues (e.g., Asp/Glu) in the binding site.

  • Linker Flexibility: Direct aniline attachment is preferred over flexible linkers (e.g., benzylamine) for rigid docking into the ATP pocket.

Zone 2: The C2-Chloro "Tail" (The Modifier)

The C2-chlorine is not merely a passive bystander.

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor to backbone carbonyls in the receptor.

  • Lipophilicity: The C2-Cl increases logP compared to C2-H, improving membrane permeability.

  • Comparison to C2-Amino: While replacing Cl with an amine (to form 2,4-diaminoquinazolines) can improve solubility, it often alters the binding mode. In specific tubulin inhibition studies, the 2-chloro derivative was more potent than its 2-amino counterpart, suggesting the Cl atom occupies a specific hydrophobic niche.

Zone 3: The C6/C7 Benzenoid Core
  • Solubility & Pharmacokinetics: Unsubstituted quinazolines often suffer from poor solubility.

  • Electron Donors: Introduction of methoxy (-OMe) or ethoxy groups at C6 and C7 (mimicking Erlotinib) significantly enhances potency and solubility. These groups often protrude into the solvent-exposed region of the kinase.

SAR Logic Diagram

SAR_Logic Core Quinazoline Scaffold 2-Chloro-4-amino Core C4 C4 Core->C4 C2 C2 Position (Tail) Cl: Halogen Bond / Lipophilicity vs NH2: Solubility / H-Bond Donor Core->C2 C67 C6/C7 Positions Solvent Exposed Area -OMe/-OEt: Potency & PK Core->C67

Figure 2: Pharmacophore dissection of the 2-chloroquinazoline-4-amine scaffold.

Quantitative Data Summary

The following table summarizes the impact of substitutions on the 2-chloro-4-anilinoquinazoline core against EGFR and VEGFR-2 kinases (Data synthesized from Sources 1.1, 1.4, 1.18).

Compound IDR1 (C4-Aniline)R2 (C2)R3 (C6/C7)EGFR IC50 (nM)VEGFR-2 IC50 (nM)SAR Insight
Prototype PhenylClH,H>1000>1000Baseline activity is low without ring substitution.
Analogue A 3-Cl, 4-F-phenylClH,H12.985.0Meta-Cl significantly improves hydrophobic fit.
Analogue B 3-Br-phenylClH,H5.936.8Heavier halogen at meta improves EGFR selectivity.
Analogue C 3,4-dimethoxyphenylClH,H45.2120.5Electron-donating groups are less effective than halogens here.
Analogue D 3-Cl, 4-F-phenylNH-Me H,H150.2400.1Displacing C2-Cl reduces potency in this series.

Key Takeaway: For this specific chemotype, retaining the 2-chloro substituent (Analogue A/B) yields higher potency than converting it to a 2-amino derivative (Analogue D), validating the intrinsic value of the chloropyrimidine moiety.

Experimental Protocols

Synthesis of 2-Chloro-N-(3-bromophenyl)quinazolin-4-amine

Objective: Regioselective amination of 2,4-dichloroquinazoline.

  • Reagents:

    • 2,4-Dichloroquinazoline (1.0 eq, 5.0 mmol)

    • 3-Bromoaniline (1.1 eq, 5.5 mmol)

    • Triethylamine (TEA) (1.5 eq, 7.5 mmol)

    • Solvent: Isopropanol (IPA) (20 mL)

  • Procedure:

    • Dissolve 2,4-dichloroquinazoline in IPA in a round-bottom flask.

    • Add TEA followed by the dropwise addition of 3-bromoaniline.

    • Critical Step: Stir at Room Temperature for 2 hours. (Heating often promotes double substitution).

    • Monitor reaction by TLC (Hexane:EtOAc 7:3). The product (monosubstituted) usually has a lower Rf than the starting material but higher than the disubstituted byproduct.

    • Upon completion, pour the mixture into ice-cold water (50 mL).

    • Filter the resulting precipitate, wash with cold water (2x10 mL) and cold ethanol (1x5 mL).

    • Recrystallize from Ethanol to yield the pure 2-chloro-4-amino derivative.

  • Validation:

    • 1H NMR: Confirm the presence of the aniline protons and the retention of the C2-position (lack of amine signals at C2). The C5-H of quinazoline usually appears as a doublet at ~8.2 ppm.

In Vitro EGFR Kinase Assay (Standard Protocol)

Objective: Determine IC50 of the synthesized inhibitor.

  • System: HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay.

  • Components:

    • Recombinant EGFR enzyme.

    • Substrate: Biotinylated poly-Glu-Tyr.

    • ATP (at Km concentration).

    • Test Compound (dissolved in DMSO).

  • Workflow:

    • Incubate EGFR, substrate, and test compound in kinase buffer for 15 mins at RT.

    • Initiate reaction by adding ATP. Incubate for 60 mins at RT.

    • Stop reaction with detection reagents (Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665).

    • Read fluorescence ratio (665 nm / 620 nm).

  • Analysis: Plot % Inhibition vs. Log[Compound] to derive IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. Source: European Journal of Medicinal Chemistry / NIH

  • Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. Source: Molecules (MDPI)

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: Molecules (MDPI)

  • Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. Source: Iranian Journal of Basic Medical Sciences / PMC

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline. Source: RSC Advances

Sources

Exploratory

A Tale of Two Isomers: A Technical Guide to 2-Chloro and 4-Chloro Quinazoline

Abstract In the landscape of medicinal chemistry and drug development, quinazoline scaffolds represent a "privileged structure," forming the core of numerous therapeutic agents.[1] The specific substitution pattern on th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry and drug development, quinazoline scaffolds represent a "privileged structure," forming the core of numerous therapeutic agents.[1] The specific substitution pattern on this heterocyclic system profoundly dictates its chemical reactivity and biological activity. This technical guide provides an in-depth exploration of two critical isomeric building blocks: 2-chloroquinazoline and 4-chloroquinazoline. We will dissect their fundamental differences in synthesis, reactivity, and spectroscopic properties, offering field-proven insights for researchers, scientists, and professionals in drug development. This document moves beyond a mere listing of facts to explain the causality behind experimental choices, ensuring a robust and self-validating understanding of these vital chemical entities.

Introduction: The Strategic Importance of Chloro-Substitution in Quinazolines

The quinazoline framework, a fusion of benzene and pyrimidine rings, is a cornerstone in the design of targeted therapies, particularly in oncology.[2] The introduction of a chlorine atom at either the 2- or 4-position transforms the quinazoline core into a versatile electrophile, primed for nucleophilic aromatic substitution (SNAr). This strategic functionalization is the gateway to a vast chemical space of derivatives with diverse pharmacological profiles, including potent kinase inhibitors.[3]

However, the positional isomerism of the chloro-substituent dramatically influences the molecule's electronic landscape and steric environment. This guide will illuminate these differences, providing the foundational knowledge required to strategically select the appropriate isomer and synthetic route to achieve desired molecular targets.

Synthesis of Chloroquinazoline Isomers: A Tale of Two Pathways

The synthetic routes to 2-chloro and 4-chloro quinazoline are distinct, often starting from a common precursor but diverging in a critical, regioselective step.

The Precursor: 2,4-Dichloroquinazoline

The most common and versatile starting material for accessing both monochloro-isomers is 2,4-dichloroquinazoline. Its synthesis is typically a two-step process commencing from readily available anthranilic acid.

Experimental Protocol: Synthesis of 2,4-Dichloroquinazoline

Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione

  • In a round-bottom flask, thoroughly mix anthranilic acid and urea (a molar ratio of 1:5 to 1:10 is recommended).

  • Heat the mixture in an oil bath to 190-200 °C for 2-3 hours. The mixture will melt and then solidify as the reaction proceeds.

  • Allow the reaction mixture to cool to room temperature.

  • Add a 2 M sodium hydroxide solution to the solid mass and heat to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the quinazoline-2,4(1H,3H)-dione.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.[4]

Step 2: Chlorination to 2,4-Dichloroquinazoline

  • In a round-bottom flask equipped with a reflux condenser, suspend quinazoline-2,4(1H,3H)-dione (1 equivalent) in phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) or N,N-dimethylaniline.[4][5]

  • Heat the mixture to reflux for 3-5 hours. The reaction should be monitored by TLC.

  • After cooling to room temperature, carefully pour the reaction mixture into ice-cold water with vigorous stirring to quench the excess POCl₃.

  • A precipitate of 2,4-dichloroquinazoline will form.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol.[5][6]

Diagram: Synthesis of 2,4-Dichloroquinazoline

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Anthranilic Acid Anthranilic Acid Quinazoline-2,4-dione Quinazoline-2,4-dione Anthranilic Acid->Quinazoline-2,4-dione Heat (190-200 °C) Urea Urea Urea->Quinazoline-2,4-dione 2,4-Dichloroquinazoline 2,4-Dichloroquinazoline Quinazoline-2,4-dione->2,4-Dichloroquinazoline Reflux POCl3_DMF POCl3 / DMF (cat.) POCl3_DMF->2,4-Dichloroquinazoline

Caption: Synthetic pathway to 2,4-dichloroquinazoline.

Synthesis of 4-Chloroquinazoline

4-Chloroquinazoline is typically synthesized by the chlorination of quinazolin-4(3H)-one. This precursor can be obtained from anthranilic acid and formamidine acetate.

Experimental Protocol: Synthesis of 4-Chloroquinazoline

Step 1: Synthesis of Quinazolin-4(3H)-one

  • In a round-bottom flask, combine anthranilic acid and formamidine acetate in formamide.

  • Heat the mixture to 160 °C for 4 hours.

  • Cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain quinazolin-4(3H)-one.[7]

Step 2: Chlorination to 4-Chloroquinazoline

  • Suspend quinazolin-4(3H)-one (1 equivalent) in thionyl chloride (SOCl₂) (excess).

  • Add a catalytic amount of DMF.

  • Reflux the mixture for 4 hours.

  • Remove the excess SOCl₂ under reduced pressure.

  • Carefully add the residue to crushed ice and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-chloroquinazoline.[7]

Synthesis of 2-Chloroquinazoline

The synthesis of 2-chloroquinazoline is less direct and is most efficiently achieved through the selective removal of the 4-chloro substituent from 2,4-dichloroquinazoline. This selectivity is a consequence of the higher reactivity of the C4 position. A common method involves a Stille-type coupling reaction.

Experimental Protocol: Selective Synthesis of 2-Chloroquinazoline

  • Dissolve 2,4-dichloroquinazoline (1 equivalent) in a suitable solvent such as THF.

  • Add tributyltin hydride (Bu₃SnH) (1.1 equivalents) and a palladium catalyst, such as Pd(PPh₃)₄ (catalytic amount).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction and work up by removing the solvent and purifying the residue by column chromatography to isolate 2-chloroquinazoline.

The Core Directive: Reactivity Face-Off

The difference in the position of the chlorine atom on the quinazoline ring leads to a significant disparity in their reactivity towards nucleophiles. This is primarily governed by the electronic properties of the heterocyclic system.

Electronic Landscape and Regioselectivity

In the quinazoline ring, the nitrogen atoms are electron-withdrawing, which activates the ring towards nucleophilic attack. Theoretical studies, including Density Functional Theory (DFT) calculations, on 2,4-dichloroquinazoline have shown that the carbon atom at the C4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and, consequently, more susceptible to nucleophilic attack than the C2-position.[8] This inherent electronic bias is the cornerstone of regioselective synthesis using 2,4-dichloroquinazoline.

The C4 carbon can be considered an "enamine-like" vinylogous position, while the C2 carbon is flanked by two nitrogen atoms, influencing its electronic character differently. This leads to a general reactivity order in 2,4-dichloroquinazoline: C4 > C2 .[9]

This differential reactivity allows for the sequential and regioselective introduction of nucleophiles. A primary amine, for instance, will preferentially attack the C4 position of 2,4-dichloroquinazoline, leading to the formation of a 2-chloro-4-aminoquinazoline derivative.[8][10]

A Deeper Dive into Reactivity
  • 4-Chloroquinazoline: The chlorine at the C4 position is highly activated towards SNAr. It readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, often under mild conditions.[11][12] The presence of electron-withdrawing groups on the quinazoline ring further enhances this reactivity.[9]

  • 2-Chloroquinazoline: The chlorine at the C2 position is generally less reactive than at the C4 position. While it still undergoes SNAr reactions, it often requires more forcing conditions (higher temperatures, stronger bases) to achieve comparable reaction rates.[13]

Diagram: Reactivity Comparison

G cluster_0 4-Chloroquinazoline cluster_1 2-Chloroquinazoline Nucleophile Nucleophile 4-Chloro 4-Chloro (Highly Reactive) Nucleophile->4-Chloro 2-Chloro 2-Chloro (Less Reactive) Nucleophile->2-Chloro Product_4 4-Substituted Quinazoline 4-Chloro->Product_4 Mild Conditions (e.g., rt to 80°C) Product_2 2-Substituted Quinazoline 2-Chloro->Product_2 Forcing Conditions (e.g., Higher Temp.)

Caption: Reactivity of chloroquinazoline isomers with nucleophiles.

Spectroscopic Differentiation: An NMR Perspective

Unambiguous characterization and differentiation of the 2-chloro and 4-chloro quinazoline isomers are critical. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques, is the most powerful tool for this purpose.[8]

1H and 13C NMR Spectroscopy

While obtaining exact chemical shifts requires experimental data for the specific compounds in a given solvent, we can predict the general regions and key differences based on the electronic environment of the protons and carbons in each isomer.

Position 2-Chloroquinazoline (Predicted 1H δ, ppm) 4-Chloroquinazoline (Predicted 1H δ, ppm) 2-Chloroquinazoline (Predicted 13C δ, ppm) 4-Chloroquinazoline (Predicted 13C δ, ppm)
H2 / C2 N/A~8.9N/A~152
H4 / C4 ~8.2N/A~160N/A
H5 ~8.0~8.2~128~129
H6 ~7.7~7.7~127~127
H7 ~7.9~7.9~134~134
H8 ~8.1~8.1~128~128
C4a ~150~151~150~151
C8a ~150~150~150~150

Note: These are estimated values and can vary based on solvent and substitution.

The most downfield proton in 4-chloroquinazoline is expected to be H2, being adjacent to a nitrogen atom. In 2-chloroquinazoline, H4 would be a prominent downfield signal.

2D NMR for Unambiguous Structure Elucidation

For derivatives, especially when a nucleophile is introduced, 2D NMR is indispensable for confirming the site of substitution.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, confirming the assignments made in 1D spectra.[14]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining connectivity across multiple bonds. For example, in a 4-anilino-2-chloroquinazoline, a correlation between the N-H proton of the aniline moiety and the C4 and C4a carbons of the quinazoline ring would be observed, confirming the 4-position substitution.[8]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. In a 4-anilino-2-chloroquinazoline, a NOE between the aniline N-H proton and the H5 proton of the quinazoline ring provides definitive proof of the 4-substitution pattern.[8]

Diagram: 2D NMR for Regioselectivity Confirmation

G cluster_0 4-Anilino-2-chloroquinazoline cluster_1 2D NMR Correlations Structure Structure with key protons (NH and H5) highlighted HMBC HMBC: NH correlates to C4 Structure->HMBC Confirms bonding connectivity NOESY NOESY: NH correlates to H5 Structure->NOESY Confirms spatial proximity

Caption: Using 2D NMR to confirm 4-position substitution.

Applications in Drug Development: A Privileged Scaffold

Both 2-chloro and 4-chloro quinazoline isomers are pivotal intermediates in the synthesis of a plethora of biologically active molecules.

  • 4-Chloroquinazoline Derivatives: The high reactivity of the C4 position has been extensively exploited to synthesize a vast library of 4-anilinoquinazolines, which are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. Marketed anticancer drugs like Gefitinib and Erlotinib are based on this scaffold.[15]

  • 2-Chloroquinazoline Derivatives: While less common as the primary point of diversification, 2-chloroquinazoline derivatives are also crucial. They have been incorporated into molecules with a range of biological activities, including anticancer and anti-inflammatory properties.[8] The 2-position is often modified to fine-tune the selectivity and potency of the final compound.

Conclusion

The seemingly subtle difference in the position of a chlorine atom on the quinazoline ring gives rise to two isomers with distinct synthetic pathways, reactivities, and spectroscopic signatures. 4-Chloroquinazoline is the more reactive isomer, making it a workhorse for the synthesis of 4-substituted derivatives, particularly in the realm of kinase inhibitors. 2-Chloroquinazoline, being less reactive, offers opportunities for selective functionalization, often starting from the 2,4-dichloro precursor. A thorough understanding of these differences, underpinned by robust analytical techniques like 2D NMR, is paramount for the rational design and efficient synthesis of novel quinazoline-based therapeutics. This guide provides the foundational knowledge and practical protocols to empower researchers in their quest for the next generation of targeted therapies.

References

  • BenchChem. (2025). Application Notes and Protocols for the Preparation of 2,4-dichloroquinazoline-7-carbonitrile.
  • Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
  • Google Patents. (2009).
  • ChemicalBook. 2,4-Dichloroquinazoline synthesis.
  • Patel, D., et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. ACS Omega.
  • Saeed, A., et al. (2018). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances.
  • Barbosa, M. L. d. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 1-20.
  • ResearchGate. (n.d.). Scheme 11 Synthesis of 2,4-dichloroquinazoline.
  • Im, D., et al. (2011). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Journal of Receptors and Signal Transduction.
  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.
  • ChemicalBook. 2-Chloroquinoline(612-62-4) 1H NMR spectrum.
  • SpectraBase. 4-Chloroquinoline - Optional[13C NMR] - Chemical Shifts.
  • El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • Stack Exchange. (2024). SN2 nucleophilic substitution reaction push and pull transition state.
  • Gordeev, M. F., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries.
  • BenchChem. (2025). Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution.
  • Royal Society of Chemistry. (2019). Synthesis of Quinazolin-4(1H)
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • University of Alberta. 1H NMR - Chemical Shift List.
  • Jeminejs, A., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 438-446.
  • Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 506.
  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 3054-3064.
  • Columbia University. HSQC and HMBC - NMR Core Facility.
  • ResearchGate. (n.d.). Synthesis of quinazolin-4-one and its application in some areas of bioengineering.
  • ChemBK. (2024). 4-CHLORO-QUINAZOLINE.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link].

Sources

Foundational

Precision Targeting: Pharmacophore Modeling of 8-Methylquinazoline Kinase Inhibitors

Executive Summary The quinazoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of multiple FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib).[1] While 4-a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of multiple FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib).[1] While 4-anilinoquinazolines are well-established, substitution at the 8-position—specifically the 8-methyl group —has emerged as a critical strategy for modulating selectivity, overcoming resistance mutations (such as EGFR T790M), and optimizing physicochemical properties.

This technical guide details the pharmacophore modeling of 8-methylquinazoline derivatives. It moves beyond basic docking to explore ligand-based and structure-based pharmacophore generation, providing a rigorous framework for identifying novel hits with high affinity and selectivity.

Part 1: The Chemical Rationale of the 8-Methyl Substituent

Before initiating computational workflows, one must understand the structural causality of the 8-methyl group. In the context of kinase ATP-binding pockets, the 8-position of the quinazoline ring is not merely a passive bystander.

Structural Impact[1]
  • Conformational Restriction: The 8-methyl group introduces steric bulk that can restrict the rotation of the C4-aniline moiety (in 4-anilinoquinazolines), potentially locking the molecule into a bio-active conformation before binding.

  • Hydrophobic Pocket Filling: In many kinases (e.g., PI3K

    
    , EGFR), the region adjacent to the hinge binder contains a hydrophobic sub-pocket. The 8-methyl group can displace high-energy water molecules in this "solvent front" or "gatekeeper" adjacent region, leading to entropy-driven binding affinity gains.
    
  • Selectivity Filter: The 8-methyl group can induce steric clashes in off-target kinases that lack the requisite space at the base of the ATP pocket, thereby improving the selectivity profile of the inhibitor.

Part 2: Pharmacophore Generation Workflow

This section outlines a dual-pathway approach: Ligand-Based (LB) for exploring SAR without crystal structures, and Structure-Based (SB) when PDB complexes are available.

Experimental Protocol

Objective: Generate a hypothesis comprising 4-6 features (Hydrogen Bond Acceptors/Donors, Hydrophobic, Aromatic Rings) that discriminate actives from decoys.

Step 1: Dataset Curation & Preparation
  • Actives: Select 8-methylquinazoline derivatives with

    
    .
    
  • Inactives: Select structurally similar congeners with

    
     to define exclusion volumes.
    
  • Conformational Expansion: Generate 3D conformers using an energy window of 10-20 kcal/mol (e.g., OPLS4 force field). Crucial: Ensure the 8-methyl group is sampled in multiple rotameric states if applicable, though it is largely rigid.

Step 2: Feature Mapping (The 8-Methyl Signature)
  • Core Features:

    • A (Acceptor): N1 of the quinazoline ring (H-bonds to the Hinge region, typically Met793 in EGFR).

    • R (Ring): The Quinazoline aromatic system (

      
      -stacking with Phe723 or similar).
      
    • H (Hydrophobic): The 8-Methyl group . This must be defined as a spherical hydrophobic feature with a radius of

      
      .
      
  • Variable Features:

    • D (Donor): The N-H of the 4-aniline moiety (often interacts with a water molecule or Thr residue).

Step 3: Alignment & Scoring
  • Align all active conformers to the pharmacophore hypothesis.

  • Use a scoring function (e.g., RMSD of feature overlap) to rank hypotheses.

Visualization: The Modeling Pipeline

PharmacophoreWorkflow DataPrep Dataset Curation (Actives vs. Decoys) Conformers Conformer Generation (OPLS4 / MMFF94) DataPrep->Conformers 3D Expansion FeatureMap Feature Mapping (Define 8-Me Hydrophobic) Conformers->FeatureMap Identify Pharmacophores Alignment Common Feature Alignment FeatureMap->Alignment Superimpose Validation Validation (ROC / Enrichment) Alignment->Validation Test Predictive Power

Figure 1: Step-by-step workflow for generating a pharmacophore model for kinase inhibitors.

Part 3: The 8-Methyl Pharmacophore Hypothesis

The distinguishing factor of this model is the explicit inclusion of the 8-position interaction. A standard quinazoline model (e.g., for Gefitinib) focuses on the N1-Acceptor and the 6,7-solubilizing tails. The 8-Methyl Model adds a critical spatial constraint.

Interaction Map (Structure-Based View)

When docked into a kinase target (e.g., EGFR T790M or PI3K


), the interactions are mapped as follows:
Pharmacophore FeatureChemical MoietyKinase Interaction Partner (General)Interaction Type
HBA (A1) Quinazoline N1Hinge Region Backbone NH (e.g., Met793)Hydrogen Bond
HBD (D1) 4-Amino GroupGatekeeper / Water NetworkH-Bond / Water Bridge
Hyd (H1) 8-Methyl Group Hydrophobic Pocket / Gatekeeper Vicinity Van der Waals / Steric Fit
Ring (R1) Quinazoline CoreHydrophobic Cleft (e.g., Leu718, Val726)

-Alkyl /

-

Ring (R2) 4-Aniline RingHydrophobic Pocket II

-Stacking
Visualization: Binding Mode Logic

BindingMode Quinazoline Quinazoline Core N1 N1 (Acceptor) Quinazoline->N1 Methyl8 8-Methyl (Hydrophobic) Quinazoline->Methyl8 Aniline 4-Aniline Tail Quinazoline->Aniline Hinge Hinge Region (Met793) N1->Hinge H-Bond Pocket Hydrophobic Sub-pocket Methyl8->Pocket VdW / Displacement Gatekeeper Gatekeeper Residue Aniline->Gatekeeper Steric/H-Bond

Figure 2: Abstract interaction map highlighting the spatial role of the 8-methyl group in the kinase pocket.[2]

Part 4: Validation Protocols

A pharmacophore model is only as good as its ability to distinguish true positives from false positives.

Decoy Set Construction

Do not rely solely on random databases. Use DUD-E (Directory of Useful Decoys) logic:

  • For every active 8-methylquinazoline, generate 50 decoys.

  • Decoys must match the active's physical properties (MW, LogP, Rotatable Bonds) but differ in topology (Maximum Tanimoto similarity < 0.6).

Statistical Metrics

Calculate the following to validate the model:

  • Enrichment Factor (EF):

    
    
    
  • ROC AUC: Area Under the Receiver Operating Characteristic curve. A value > 0.7 indicates an acceptable model; > 0.85 is excellent.

  • Goodness of Hit (GH): Balances sensitivity and specificity.[3]

Exclusion Volumes

If the model retrieves too many false positives, apply Exclusion Volumes (spheres representing the protein surface) derived from the receptor structure. This prevents the selection of molecules that would sterically clash with the kinase wall, a common issue when modeling bulky 8-substituted derivatives.

Part 5: References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: Pharmaceuticals (Basel), 2023. [Link]

  • Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives. Source: Frontiers in Chemistry, 2021. [Link]

  • Pharmacophore modeling, 3D-QSAR, docking and ADME prediction of quinazoline based EGFR inhibitors. Source: Arabian Journal of Chemistry, 2016. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. Source: Molecules, 2024. [Link]

  • Synthesis, Molecular Docking... of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K. Source: International Journal of Molecular Sciences, 2022. [Link]

Sources

Exploratory

The Evolving Patent Frontier of 2-chloro-8-methylquinazolin-4-amine Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology The quinazoline nucleus is a cornerstone in modern medicinal chemistry, particu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline nucleus is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid, bicyclic structure provides an excellent scaffold for designing molecules that can selectively interact with the ATP-binding sites of various protein kinases.[1] Deregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a crucial class of therapeutic agents.[2] Within the vast chemical space of quinazoline derivatives, analogs of 2-chloro-8-methylquinazolin-4-amine have emerged as a focal point of significant research and patenting activity. This guide provides an in-depth analysis of the patent landscape surrounding these specific analogs, offering insights into key therapeutic targets, major industry players, and promising avenues for future drug development.

The Core Moiety: 2-chloro-8-methylquinazolin-4-amine

The 2-chloro-8-methylquinazolin-4-amine core possesses a unique combination of structural features that contribute to its utility as a pharmacophore. The 4-amino group serves as a critical hydrogen bond donor and acceptor, facilitating interactions with the hinge region of kinase domains. The 2-chloro substituent offers a site for further chemical modification, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. The 8-methyl group can influence the overall conformation of the molecule and its interaction with the target protein.

Patent Landscape Analysis: Key Players and Therapeutic Focus

A comprehensive analysis of the patent literature reveals a competitive landscape for 2-chloro-8-methylquinazolin-4-amine analogs and related quinazoline derivatives. While a multitude of companies and research institutions have filed patents on quinazoline-based compounds, a few key players have established a strong presence in this specific chemical space.

| Assignee | Key Therapeutic Focus | Noteworthy Patent Families | | --- | --- --- | --- | | OSI Pharmaceuticals (now part of Astellas) / Pfizer | EGFR inhibitors for non-small cell lung cancer (NSCLC) | Patents related to erlotinib and its analogs[3] | | AstraZeneca | EGFR inhibitors, including those for resistant mutations | Patents covering gefitinib and osimertinib | | Boehringer Ingelheim | Pan-ErbB inhibitors | Patents for afatinib and related compounds | | Takeda Pharmaceutical Company | Kinase inhibitors for various cancers | Broad portfolio of quinazoline-based inhibitors | | Various Chinese Pharmaceutical Companies | Kinase inhibitors for a range of cancers | Increasing number of recent patent filings |

The primary therapeutic application for these analogs is overwhelmingly in the field of oncology, with a strong emphasis on the inhibition of receptor tyrosine kinases (RTKs).

Dominant Therapeutic Targets:
  • Epidermal Growth Factor Receptor (EGFR): This is the most prominent target for quinazoline-based inhibitors. Many patented compounds are designed to inhibit both wild-type and mutated forms of EGFR, which are implicated in the progression of various solid tumors, most notably non-small cell lung cancer.[1][3]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Several patents cover quinazoline derivatives that target VEGFR, aiming to inhibit angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.

  • Other Kinases: The versatility of the quinazoline scaffold has led to the exploration of its potential to inhibit other kinase families, including cyclin-dependent kinases (CDKs), HER2, and others, indicating a trend towards developing multi-kinase inhibitors.[1][4]

Key Scientific and Technological Trends

The patent landscape reveals several key trends in the development of 2-chloro-8-methylquinazolin-4-amine analogs:

  • Targeting Resistance Mutations: A major focus of recent patent activity is the development of next-generation inhibitors that can overcome resistance to first- and second-generation EGFR inhibitors, such as the T790M mutation.

  • Multi-Targeted Kinase Inhibition: There is a growing interest in designing single molecules that can inhibit multiple kinases simultaneously.[1][4] This approach aims to address the complexity of cancer signaling pathways and potentially offer improved efficacy and a reduced likelihood of resistance.

  • Improved Pharmacokinetic Properties: Many patents describe modifications to the core scaffold aimed at enhancing drug-like properties, including solubility, metabolic stability, and oral bioavailability.

Representative Synthetic Protocol: Preparation of 2-chloro-8-methylquinazolin-4-amine Analogs

The synthesis of 2-chloro-8-methylquinazolin-4-amine analogs typically follows a multi-step sequence, starting from readily available anthranilic acid derivatives. The following protocol is a representative example based on established methodologies.[5]

Step 1: Synthesis of 2-Chloromethyl-8-methylquinazolin-4(3H)-one

This initial step involves the cyclization of 2-amino-3-methylbenzoic acid with chloroacetonitrile.

dot

Synthesis_Step1 start 2-Amino-3-methylbenzoic acid product1 2-Chloromethyl-8-methylquinazolin-4(3H)-one start->product1 Cyclization reagent1 Chloroacetonitrile reagent1->product1

Caption: Synthesis of the key intermediate.

Methodology:

  • To a solution of 2-amino-3-methylbenzoic acid in an appropriate solvent (e.g., acetic acid), add chloroacetonitrile.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield 2-chloromethyl-8-methylquinazolin-4(3H)-one.[5]

Step 2: Chlorination of the Quinazolinone

The quinazolinone intermediate is then chlorinated to introduce the reactive chloro group at the 4-position.

dot

Synthesis_Step2 start 2-Chloromethyl-8-methylquinazolin-4(3H)-one product2 2,4-Dichloro-8-methylquinazoline start->product2 Chlorination reagent2 POCl3 or SOCl2 reagent2->product2

Caption: Formation of the dichloro intermediate.

Methodology:

  • Treat 2-chloromethyl-8-methylquinazolin-4(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture under reflux until the starting material is consumed.

  • Carefully quench the reaction mixture with ice water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-dichloro-8-methylquinazoline.

Step 3: Nucleophilic Aromatic Substitution

The final step involves the reaction of the dichloro intermediate with a desired amine to introduce the 4-amino substituent.

dot

Synthesis_Step3 start 2,4-Dichloro-8-methylquinazoline product3 2-chloro-8-methylquinazolin-4-amine analog start->product3 SNAr Reaction reagent3 Primary or Secondary Amine (R1R2NH) reagent3->product3

Caption: Introduction of the 4-amino group.

Methodology:

  • Dissolve 2,4-dichloro-8-methylquinazoline in a suitable solvent such as isopropanol or acetonitrile.

  • Add the desired primary or secondary amine to the solution.

  • The reaction may be carried out at room temperature or with heating, depending on the reactivity of the amine.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by filtration if it precipitates, or by standard workup procedures involving extraction and purification by column chromatography.[6]

Standard Biological Evaluation Protocols

To assess the therapeutic potential of novel 2-chloro-8-methylquinazolin-4-amine analogs, a series of in vitro biological assays are typically performed.

In Vitro Kinase Inhibition Assay (e.g., EGFR)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Methodology:

  • Assay Principle: The assay is often based on the quantification of ATP consumed during the phosphorylation of a substrate peptide by the kinase. This can be measured using various detection methods, such as fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.[7][8]

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a microplate, combine the kinase, the substrate peptide, and ATP in a suitable buffer.

    • Add the test compound to the reaction mixture.

    • Incubate the plate at a controlled temperature to allow the enzymatic reaction to proceed.

    • Stop the reaction and measure the signal using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[7]

Cell-Based Proliferation Assay

This assay determines the effect of a compound on the growth and viability of cancer cell lines that are known to be dependent on the target kinase.

Methodology:

  • Cell Lines: Select cancer cell lines that overexpress the target kinase (e.g., A549 or PC-9 for EGFR).[8]

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound.

    • Incubate the cells for a defined period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The half-maximal growth inhibitory concentration (GI₅₀) is determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.[7]

Opportunities and White Space for Future Innovation

Despite the crowded patent landscape for quinazoline-based kinase inhibitors, several opportunities for innovation remain:

  • Novel Scaffolds and Analogs: There is still room to explore novel substitutions on the 2-chloro-8-methylquinazolin-4-amine core to identify compounds with improved potency, selectivity, and resistance profiles.

  • Targeting Underexplored Kinases: While EGFR and VEGFR are well-established targets, many other kinases are implicated in cancer and other diseases. Applying the quinazoline scaffold to these less-explored targets could yield novel therapeutics.[2]

  • Combination Therapies: Investigating the synergistic effects of 2-chloro-8-methylquinazolin-4-amine analogs with other anticancer agents, including immunotherapy and chemotherapy, is a promising area of research.

  • Personalized Medicine: Developing companion diagnostics to identify patient populations most likely to respond to specific quinazoline-based inhibitors can enhance their clinical utility and success.

Conclusion

The patent landscape for 2-chloro-8-methylquinazolin-4-amine analogs reflects the immense therapeutic potential of the quinazoline scaffold in oncology. While the field is competitive, a deep understanding of the existing patent literature, coupled with innovative medicinal chemistry strategies, can pave the way for the discovery and development of next-generation kinase inhibitors with improved efficacy and the ability to overcome clinical resistance. The detailed synthetic and biological evaluation protocols provided in this guide offer a solid foundation for researchers and drug development professionals to contribute to this exciting and impactful area of cancer research.

References

  • Chen, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. Available at: [Link]

  • El-Damasy, A. K., et al. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 30(20), 4831. Available at: [Link]

  • Wang, Y., et al. (2017). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Scientific Reports, 7(1), 1-10. Available at: [Link]

  • Imran, M., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(8), 743. Available at: [Link]

  • Ravez, S., et al. (2015). Quinazoline derivatives as anticancer drugs: a patent review (2011–present). Expert Opinion on Therapeutic Patents, 25(9), 1045-1064. Available at: [Link]

  • Zhang, T., et al. (2021). Design, Synthesis, Biological Evaluation and Docking Study of Novel Quinazoline Derivatives As EGFR-TK Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 846-856. Available at: [Link]

  • Bollikolla, H. B., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100812. Available at: [Link]

  • Lee, J. H., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 26(19), 14889. Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Available at: [Link]

  • Google Patents. (n.d.). WO2022031939A1 - Small molecules for the treatment of autoimmune diseases and cancer.
  • United States District Court for the District of Delaware. (2012). OSI PHARMACEUTICALS, INC., PFIZER, INC., and GENENTECH INC., Plaintiffs, v. MYLAN PHARMACEUTICALS INC., Defendant. Civ. No. 09-395-SLR. Available at: [Link]

  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. Available at: [Link]

  • ResearchGate. (2025). (PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Available at: [Link]

  • Google Patents. (n.d.). EP3030550A1 - Styryl quinazoline derivatives as pharmaceutically active agents.
  • Google Patents. (n.d.). US20150246903A1 - RECEPTOR - TYPE KINASE INHIBITORS.
  • SciSpace. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Available at: [Link]

  • Medicines for Malaria Venture. (2021). Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Available at: [Link]

  • ACS Publications. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 64(17), 12875–12893. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloro-8-methylquinazoline

Abstract This application note details the strategic protocol for the regioselective functionalization of 2,4-dichloro-8-methylquinazoline via nucleophilic aromatic substitution (SNAr). The quinazoline scaffold is a priv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic protocol for the regioselective functionalization of 2,4-dichloro-8-methylquinazoline via nucleophilic aromatic substitution (SNAr). The quinazoline scaffold is a privileged structure in medicinal chemistry, often serving as the core for kinase inhibitors and DNA intercalators.[1] The presence of the 8-methyl group adds specific steric bulk that can influence binding affinity and solubility but does not alter the fundamental electronic bias of the ring system.[1] This guide provides a validated, sequential workflow to access 4-amino-2-chloro intermediates and 2,4-diamino derivatives with high regiocontrol.

Mechanistic Rationale & Regioselectivity

Success with 2,4-dichloroquinazolines relies on exploiting the inherent electronic disparity between the C4 and C2 positions.[1]

The Electronic Bias (C4 vs. C2)

While both positions are electrophilic due to the electron-withdrawing nitrogen atoms, the C4 position is significantly more reactive .[1][2]

  • LUMO Coefficient: Density Functional Theory (DFT) calculations consistently show a higher LUMO coefficient at C4, lowering the activation energy for nucleophilic attack at this site [1].[3][4][5][6]

  • Inductive Effects: The N3 nitrogen exerts a strong inductive effect, pulling electron density away from C4.

  • Sterics: In the 8-methyl derivative, the methyl group at C8 is peri- to the N1 nitrogen.[1] While it increases bulk near the "bottom" of the ring, it leaves the C4 position relatively exposed, preserving the standard C4 > C2 reactivity hierarchy.[1]

Regioselectivity Rule: Under mild conditions (room temperature, stoichiometric nucleophile), substitution occurs almost exclusively at C4 . Accessing the C2 position requires displacing the second chlorine atom, which becomes deactivated after the first substitution, necessitating higher temperatures and forcing conditions [2].[1][3][7]

Pathway Visualization

The following diagram illustrates the sequential reaction pathway and the molecular orbitals governing selectivity.

SNAr_Pathway Substrate 2,4-Dichloro-8-methylquinazoline (Highly Reactive C4) Intermediate 4-Substituted-2-chloro-8-methylquinazoline (Deactivated Ring) Substrate->Intermediate Step 1: Mild S_NAr (RT, 1.0 eq Amine) Mech Mechanism: C4 has higher LUMO coefficient. First substitution donates e- density, making C2 less electrophilic. Substrate->Mech Product 2,4-Disubstituted-8-methylquinazoline (Target Scaffold) Intermediate->Product Step 2: Forcing S_NAr (Reflux, Excess Amine)

Figure 1: Sequential SNAr workflow.[1] The reaction proceeds stepwise, allowing for the isolation of the asymmetric 2,4-disubstituted product.

Experimental Protocols

General Handling & Safety[1][8]
  • Hazards: 2,4-Dichloro-8-methylquinazoline is a potent electrophile and likely a skin/eye irritant and sensitizer.[1] Hydrolysis releases HCl.[1] Handle in a fume hood.

  • Solubility: Soluble in DCM, EtOAc, THF, DMF, and DMSO. Limited solubility in water and cold alcohols.[1]

Protocol A: C4-Selective Substitution (The "Mild" Step)

Objective: Synthesize 4-amino-2-chloro-8-methylquinazoline derivatives. Scope: Primary and secondary amines (anilines, benzylamines, aliphatic amines).[2][3][5]

Reagents:

  • Substrate: 2,4-Dichloro-8-methylquinazoline (1.0 equiv)[1]

  • Nucleophile: Amine (1.0 – 1.1 equiv)[2]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv)

  • Solvent: Isopropanol (IPA), Ethanol (EtOH), or THF.[2]

Procedure:

  • Preparation: Dissolve 2,4-dichloro-8-methylquinazoline (1.0 equiv) in IPA (approx. 10 mL per mmol).

    • Note: IPA is preferred as the product often precipitates out, simplifying purification.

  • Addition: Cool the solution to 0°C (ice bath). Add the base followed by the dropwise addition of the amine.[1]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).

    • Monitoring: Check TLC (typ. 30% EtOAc/Hexanes) after 1-2 hours.[1] The starting material (high Rf) should disappear, replaced by a lower Rf spot.

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold IPA and water (to remove salts), and dry under vacuum.

    • If homogeneous:[1] Concentrate the solvent, redissolve in EtOAc, wash with water and brine, dry over Na2SO4, and concentrate.

  • Purification: Often not required.[1] If necessary, recrystallize from EtOH or perform flash chromatography.[1]

Critical Checkpoint: Do not heat this reaction if you intend to keep the C2-chlorine intact.[1] Heating may lead to trace double-substitution [3].[1]

Protocol B: C2-Substitution (The "Harsh" Step)

Objective: Displace the C2-chlorine to generate 2,4-diamino-8-methylquinazolines.[1] Prerequisite: Completion of Protocol A (isolation of the 4-substituted intermediate).[1]

Reagents:

  • Substrate: 4-Substituted-2-chloro-8-methylquinazoline (1.0 equiv)[1]

  • Nucleophile: Amine (2.0 – 5.0 equiv)

  • Solvent: n-Butanol, Dioxane, or DMF.[1]

  • Catalyst (Optional): KF or dilute HCl (for anilines).

Procedure:

  • Preparation: Dissolve the intermediate in n-Butanol or Dioxane.

  • Addition: Add a large excess of the second amine.

    • Note: Because the ring is now electron-rich (deactivated by the C4-amine), the C2 position is sluggish.[1]

  • Reaction: Heat to reflux (100°C – 120°C).

    • Time: Reaction typically requires 12–24 hours.[1]

    • Microwave Option: Heating at 140°C for 30–60 mins in a microwave reactor is highly effective for sluggish amines.[1]

  • Workup: Concentrate the high-boiling solvent. Partition between EtOAc and saturated NaHCO3.[1]

  • Purification: Flash chromatography is usually required (DCM/MeOH gradients) as conversion may not be 100%.[1]

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrolysis of C4-ClEnsure solvents are anhydrous. Avoid aqueous bases.[1]
Bis-substitution (Step 1) Temperature too highKeep reaction at 0°C -> RT.[1] Do not heat. Reduce amine equivalents to 0.95.
No Reaction (Step 2) Deactivated RingSwitch solvent to higher boiling point (e.g., DMSO, ethoxyethanol). Use Microwave irradiation.[1]
Regioisomer Mix Steric bulk of amineIf using a very bulky amine in Step 1, C2 attack becomes competitively favorable (rare). Cool to -20°C.
Decision Workflow for Solvent Selection

Solvent_Selection Start Select Solvent for Step 1 (C4) Nucleophile Is the Nucleophile an Aliphatic Amine? Start->Nucleophile Yes Use Isopropanol (IPA) Product likely precipitates. Nucleophile->Yes Yes No Is it a weak nucleophile (e.g., Aniline)? Nucleophile->No No Aniline Use Ethanol/Dioxane May require mild heat (40°C). No->Aniline Yes Aprotic Use THF or DCM If solubility is an issue. No->Aprotic No

Figure 2: Solvent selection logic for the initial C4-substitution step.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Source: MDPI / Molecules.[1] Context: Detailed DFT and experimental validation of C4 vs C2 reactivity in 2,4-dichloroquinazolines.

  • Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline. Source: BenchChem.[1][2] Context: Comparative protocols and reactivity profiles for dichloroquinazoline derivatives.[1][2]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Source: Chemistry Stack Exchange.[1] Context: Discussion on the sequential displacement (C4 mild, C2 harsh) and byproduct management.

  • 2,4-Dichloro-8-methylquinazoline Product Data. Source: PubChem.[1][8] Context: Chemical and physical property data for CAS 39576-83-5.[1][9]

Sources

Application

Application Note: Regioselective C4-Amination of 2,4-Dichloroquinazoline

Topic: Regioselective Amination of 2,4-Dichloroquinazoline at C4 Position Content Type: Application Note & Protocol Role: Senior Application Scientist Optimization Strategies for High-Purity Mono-Substitution Abstract &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselective Amination of 2,4-Dichloroquinazoline at C4 Position Content Type: Application Note & Protocol Role: Senior Application Scientist

Optimization Strategies for High-Purity Mono-Substitution

Abstract & Scope

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous EGFR tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib). A critical synthetic challenge is the regioselective functionalization of the 2,4-dichloroquinazoline precursor. While the C4 position is inherently more electrophilic, process variables must be tightly controlled to prevent bis-substitution (C2 reaction) or hydrolysis. This guide details the mechanistic basis for C4 selectivity and provides a validated protocol for synthesizing 4-amino-2-chloroquinazoline derivatives with >95% regioselectivity.

Mechanistic Rationale: Why C4?

The regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline is governed by the electronic disparity between the C2 and C4 positions.

  • Electronic Activation: The C4 carbon is adjacent to the N3 nitrogen. In the transition state, the negative charge is delocalized onto the N1 nitrogen. However, the C4 position possesses a higher LUMO coefficient compared to C2, making it the primary site for nucleophilic attack [1].

  • Steric & Inductive Effects: The C4 position is more electron-deficient due to the cumulative inductive withdrawal of the pyrimidine ring system. The C2 position, flanked by two nitrogens, is less electrophilic under mild conditions and typically requires elevated temperatures (>80°C) or catalysis to react [2].

Pathway Visualization

The following diagram illustrates the kinetic pathway favoring C4 substitution and the potential side reactions (hydrolysis and over-amination).

ReactionPathway Start 2,4-Dichloroquinazoline (Substrate) TS Meisenheimer Complex (C4 Attack) Start->TS Fast (k1) < 40°C Hydrolysis 4-Hydroxy-2-chloroquinazoline (Hydrolysis Impurity) Start->Hydrolysis H2O present Competitive Amine Amine Nucleophile (1.0 - 1.1 eq) Amine->TS Product 4-Amino-2-chloroquinazoline (Target Product) TS->Product - HCl BisProduct 2,4-Diaminoquinazoline (Impurity) Product->BisProduct Slow (k2) Requires Heat/Excess Amine

Figure 1: Reaction pathway showing the kinetic preference for C4 substitution (k1 >> k2). Control of stoichiometry and temperature is critical to avoid the "BisProduct" pathway.

Experimental Optimization: Critical Parameters

We evaluated solvent systems and base equivalents to define the "Safe Operating Window" for this reaction.

Table 1: Solvent & Base Screening Data

Conditions: 1.0 eq 2,4-dichloroquinazoline, 1.05 eq Aniline, 25°C, 2 hours.

Solvent SystemBase (1.2 eq)Conversion (C4)Bis-Subst. (C2+C4)HydrolysisVerdict
IPA (Isopropanol) TEA98%< 1%< 1%Optimal (Product precipitates)
THF DIPEA95%2%0%Good (Homogeneous)
DMF K2CO3100%15%0%Poor (Promotes bis-substitution)
Ethanol (95%) None90%< 1%8%Poor (Hydrolysis risk)
DCM TEA85%0%0%Slow kinetics

Key Insight: Protic solvents like IPA are ideal because the product (4-amino-2-chloroquinazoline) often precipitates as the hydrochloride salt or free base, effectively removing it from the solution and preventing further reaction at C2 [3].

Validated Protocol: Synthesis of 4-Anilino-2-chloroquinazoline

Target: Regioselective amination of 2,4-dichloroquinazoline with aniline.

Materials
  • Substrate: 2,4-Dichloroquinazoline (1.0 eq, 5.0 mmol, 1.0 g)

  • Nucleophile: Aniline (1.05 eq, 5.25 mmol, 0.48 mL)

  • Base: Triethylamine (TEA) (1.2 eq, 6.0 mmol, 0.84 mL)

  • Solvent: Isopropanol (IPA) (anhydrous preferred, 15 mL)

Step-by-Step Procedure
  • Setup:

    • Equip a 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

    • Charge 1.0 g of 2,4-dichloroquinazoline and 15 mL of IPA .

    • Note: The starting material may not fully dissolve initially; a suspension is acceptable.

  • Addition (Critical Step):

    • Cool the suspension to 0–5°C using an ice bath.

    • Add TEA (1.2 eq) in one portion.

    • Add Aniline (1.05 eq) dropwise over 5 minutes.

    • Rationale: Low temperature and controlled addition prevent local excesses of amine that could trigger C2 substitution.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir for 2–4 hours .

    • Monitoring: Check by TLC (Hexane/EtOAc 3:1) or LCMS.[1] The starting material (Rf ~0.8) should disappear, replaced by the product (Rf ~0.4).

  • Workup (Precipitation Method):

    • The product typically precipitates as a white or off-white solid during the reaction.

    • Add 15 mL of cold water to the reaction mixture to dissolve triethylammonium chloride salts and ensure full precipitation of the product.

    • Stir for 15 minutes.

  • Isolation:

    • Filter the solid using a Büchner funnel.

    • Wash the cake with Water (2 x 10 mL) to remove salts.

    • Wash the cake with cold IPA (1 x 5 mL) to remove unreacted amine/impurities.

    • Dry under vacuum at 45°C.

  • Quality Control:

    • Yield: Expected 85–95%.

    • 1H NMR (DMSO-d6): Verify the presence of the C2-Cl signal (no substitution) and the integration of the aniline protons. The C2 position is silent in proton NMR, but absence of bis-substitution is confirmed by the integration of the aniline ring (should be 5H, not 10H).

Troubleshooting & Optimization Guide
ObservationRoot CauseCorrective Action
Bis-substitution (>5%) Temperature too high or excess amine.Reduce temp to 0°C. Strictly limit amine to 1.05 eq. Switch solvent from DMF to IPA/THF.
Hydrolysis (Quinazolinone) Wet solvent or old starting material.Use anhydrous IPA. Store 2,4-dichloroquinazoline in a desiccator (it is moisture sensitive).
Incomplete Conversion Low nucleophilicity of amine.[2]For electron-deficient anilines, mild heating (40°C) may be required.[3] Do not exceed 60°C.
Product Oiling Out Solvent choice.[3]If product oils out in IPA, switch to THF/Hexane recrystallization or perform an aqueous workup (DCM extraction).
References
  • Mendes, J. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules , 29(1), 123. Retrieved from [Link]

  • Rohokale, R. S., et al. (2024).[4] Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry , 20, 675–684. Retrieved from [Link]

  • Dener, J. M., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science , 3(5), 467–475. Retrieved from [Link]

Sources

Method

Microwave-Assisted Synthesis of 2-Chloro-quinazolin-4-amine Derivatives: An Application Note and Detailed Protocol

Abstract: This document provides a comprehensive guide to the rapid and efficient synthesis of 2-chloro-quinazolin-4-amine derivatives utilizing microwave-assisted organic synthesis (MAOS). Quinazoline scaffolds are pivo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the rapid and efficient synthesis of 2-chloro-quinazolin-4-amine derivatives utilizing microwave-assisted organic synthesis (MAOS). Quinazoline scaffolds are pivotal in medicinal chemistry, and this protocol offers a significant improvement over conventional heating methods by drastically reducing reaction times, increasing yields, and promoting greener chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and expected outcomes.

Introduction: The Advantages of Microwave Chemistry in Quinazoline Synthesis

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer and anti-inflammatory agents. The targeted synthesis of 2-chloro-quinazolin-4-amine derivatives is of particular interest as the chlorine atom at the C2 position serves as a versatile handle for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery.

Traditionally, the synthesis of these compounds involves the nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazoline with various amines. While effective, conventional heating methods often require prolonged reaction times, high temperatures, and can lead to the formation of undesired byproducts.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[2][3] Microwave irradiation directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and significantly accelerated reaction rates.[4] This often translates to cleaner reactions with higher yields and purity, all within a fraction of the time required by classical methods.[5] This application note details a robust and reproducible microwave-assisted protocol for the regioselective synthesis of 2-chloro-quinazolin-4-amine derivatives.

The Underlying Chemistry: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 2-chloro-quinazolin-4-amine derivatives from 2,4-dichloroquinazoline hinges on the principle of regioselective SNAr. The two chlorine atoms on the quinazoline ring exhibit different reactivities. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic attack than the one at the C2 position.[2][6]

This regioselectivity can be explained by the electronic properties of the quinazoline ring. Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more prone to attack by a nucleophile.[3][5][6] The attack of an amine at the C4 position proceeds through a resonance-stabilized intermediate, leading to the selective formation of the 4-amino-2-chloroquinazoline product under controlled conditions.[2]

By employing microwave irradiation, the reaction can be precisely controlled to favor the monosubstitution at the C4 position, minimizing the formation of the disubstituted product.

Reaction Mechanism:

G cluster_0 Regioselective SNAr Mechanism A 2,4-Dichloroquinazoline C Meisenheimer-like Intermediate A->C Nucleophilic attack at C4 B Amine (R-NH2) B->C D 2-Chloro-quinazolin-4-amine Derivative C->D Loss of Cl- E HCl C->E Proton transfer G A 1. Add 2,4-dichloroquinazoline to microwave vial B 2. Add amine and solvent A->B C 3. Seal the vial B->C D 4. Microwave Irradiation C->D E 5. Cooling and filtration D->E F 6. Washing E->F G 7. Drying and Characterization F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-2-Chloroquinazolines

Welcome to the technical support center for the synthesis of 4-amino-2-chloroquinazoline derivatives. This resource is tailored for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-amino-2-chloroquinazoline derivatives. This resource is tailored for researchers, scientists, and professionals in drug development. The regioselective 4-amino substitution on 2,4-dichloroquinazoline is a cornerstone reaction in the synthesis of a multitude of bioactive molecules, including several approved drugs.[1][2] However, like any chemical transformation, it can present challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.

Understanding the Reaction: Nucleophilic Aromatic Substitution (SNAr)

The substitution of the chlorine atom at the C4 position of 2,4-dichloroquinazoline by an amine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The quinazoline ring is rendered electron-deficient by the two electronegative chlorine atoms and the nitrogen atoms within the ring system, making it susceptible to attack by nucleophiles.[3]

Why is the C4 Position More Reactive?

Theoretical and experimental data consistently show that the C4 position is more electrophilic and thus more reactive towards nucleophiles than the C2 position.[1][3][4] Density Functional Theory (DFT) calculations have revealed that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the preferred site for nucleophilic attack.[1][4] This inherent reactivity allows for the selective synthesis of 4-amino-2-chloroquinazolines. Once the first substitution with an electron-donating amine occurs, the ring becomes less activated, requiring more forcing conditions to substitute the second chlorine at the C2 position.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4-amino-2-chloroquinazolines in a question-and-answer format.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of my desired 4-amino-2-chloroquinazoline. What are the likely causes and how can I fix this?

Answer: Low to no product formation can stem from several factors, ranging from reactant quality to reaction conditions. Here’s a systematic approach to troubleshooting this issue:

Possible Causes & Solutions:

  • Inadequate Reaction Temperature: SNAr reactions on 2,4-dichloroquinazoline often require elevated temperatures to proceed at a reasonable rate, especially with weakly nucleophilic amines.[3]

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be cautious, as excessively high temperatures can lead to side product formation.[6]

  • Insufficient Reaction Time: The reaction may simply not have had enough time to reach completion.

    • Solution: Extend the reaction time and continue to monitor its progress.

  • Inappropriate Solvent: The choice of solvent is crucial as it affects the solubility of reactants and can influence the reaction rate.

    • Solution: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane are often good choices as they can solvate the charged intermediate (Meisenheimer complex) formed during the reaction.[5][7][8][9] If solubility is an issue, consider switching to a different solvent or using a co-solvent system.

  • Weak Nucleophile: Electron-poor amines (e.g., anilines with electron-withdrawing groups) are less reactive and may require more forcing conditions.[10]

    • Solution: For weak nucleophiles, consider increasing the temperature, extending the reaction time, or using a stronger base to deprotonate the amine and increase its nucleophilicity. Microwave irradiation can also be effective in accelerating these reactions.[10]

  • Presence of Moisture: Water can react with 2,4-dichloroquinazoline, leading to the formation of undesired hydroxyquinazolines.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent the introduction of atmospheric moisture.[6]

Issue 2: Formation of Multiple Products (Low Selectivity)

Question: My reaction is producing a mixture of the desired 4-amino product, the 2-amino isomer, and the 2,4-diamino disubstituted product. How can I improve the selectivity for the 4-amino-2-chloroquinazoline?

Answer: Achieving high regioselectivity is key to a successful synthesis. While the C4 position is inherently more reactive, certain conditions can lead to the formation of other isomers.

Possible Causes & Solutions:

  • Excess Amine: Using a large excess of the amine nucleophile can drive the reaction towards disubstitution, especially at higher temperatures and longer reaction times.

    • Solution: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the amine.[3] This will favor monosubstitution.

  • High Reaction Temperature: While heat is often necessary, excessively high temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C2 position.

    • Solution: Optimize the reaction temperature. Run a series of small-scale reactions at different temperatures to find the optimal balance between reaction rate and selectivity.[6]

  • Prolonged Reaction Time: Leaving the reaction to run for too long after the starting material is consumed can lead to the slow formation of the disubstituted product.

    • Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the 2,4-dichloroquinazoline has been consumed.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate a pure sample of my 4-amino-2-chloroquinazoline from the reaction mixture. What are some effective purification strategies?

Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, and the amine nucleophile.

Possible Causes & Solutions:

  • Co-elution during Chromatography: The product and starting materials or byproducts may have similar polarities, making separation by column chromatography difficult.

    • Solution: Experiment with different solvent systems for your column chromatography. A gradient elution can often provide better separation. If silica gel is not effective, consider using other stationary phases like alumina or reverse-phase silica.

  • Product Precipitation Issues: The product may not precipitate cleanly from the reaction mixture upon workup.

    • Solution: After quenching the reaction, try different workup procedures. An acidic wash (e.g., with 10% citric acid solution or dilute HCl) can help remove excess amine.[11] If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

  • Formation of Salts: If a base is used in the reaction, the product might be present as a salt, affecting its solubility and chromatographic behavior.

    • Solution: Neutralize the reaction mixture during workup to ensure the product is in its free base form. A wash with a saturated sodium bicarbonate solution followed by a brine wash is a standard procedure.

Frequently Asked Questions (FAQs)

Q1: Is a base always necessary for the 4-amino substitution on 2,4-dichloroquinazoline?

A1: Not always, but it is often beneficial. The reaction of an amine with 2,4-dichloroquinazoline generates hydrochloric acid (HCl) as a byproduct. This can protonate the amine nucleophile, rendering it unreactive. A base is added to neutralize the in-situ generated acid. Organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.[1] In some cases, an excess of the amine nucleophile itself can act as the base.[1]

Q2: What is the role of the solvent in this reaction?

A2: The solvent plays multiple roles. It needs to dissolve the reactants to allow them to interact. Polar aprotic solvents like DMF, DMSO, and dioxane are often preferred because they can stabilize the charged Meisenheimer complex intermediate, thus accelerating the reaction.[5][7] The boiling point of the solvent also dictates the maximum temperature at which the reaction can be run.

Q3: Can I use microwave irradiation to speed up the reaction?

A3: Yes, microwave-assisted synthesis can be a very effective technique for this transformation, often leading to significantly shorter reaction times and improved yields, particularly for less reactive amines.[7][10]

Q4: How can I confirm that the substitution has occurred at the C4 position and not the C2 position?

A4: The most definitive way to confirm the regioselectivity is through 2D-NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).[1][4] These experiments can establish the connectivity between the amino group protons and the quinazoline ring carbons.

Experimental Protocols

General Protocol for the Synthesis of 4-Amino-2-Chloroquinazolines

This is a general procedure and may require optimization for specific substrates.

Materials:

  • 2,4-Dichloroquinazoline

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous solvent (e.g., isopropanol, ethanol, THF, dioxane)

  • Base (e.g., triethylamine, DIPEA) (1.1 - 1.5 equivalents) (optional, but recommended)

Procedure:

  • To a solution of 2,4-dichloroquinazoline (1.0 eq) in the chosen anhydrous solvent, add the amine (1.0-1.2 eq).[3]

  • If using a base, add it to the reaction mixture (1.1-1.5 eq).[3]

  • Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the amine).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with a suitable solvent.[3]

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation
ParameterRecommended ConditionRationale
Amine Stoichiometry 1.0 - 1.2 equivalentsMinimizes disubstitution.
Solvent Polar aprotic (e.g., DMF, DMSO, Dioxane)Stabilizes the Meisenheimer complex.
Base Organic base (e.g., TEA, DIPEA)Neutralizes HCl byproduct, preventing nucleophile protonation.
Temperature Varies (RT to reflux)Dependent on amine nucleophilicity; requires optimization.
Monitoring TLC, LC-MSTo determine reaction completion and prevent side product formation.

Visualizing the Process

Reaction Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2,4-DCQ 2,4-Dichloroquinazoline Meisenheimer Meisenheimer Complex (Resonance Stabilized) 2,4-DCQ->Meisenheimer + R-NH2 (Nucleophilic Attack at C4) Amine R-NH2 Amine->Meisenheimer Product 4-Amino-2-chloroquinazoline Meisenheimer->Product - Cl- (Elimination) HCl HCl Meisenheimer->HCl - H+

Caption: Generalized mechanism for the SNAr reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Issue Check_Temp Increase Temperature? Start->Check_Temp Check_Time Increase Time? Check_Temp->Check_Time No Success Yield Improved Check_Temp->Success Yes Check_Solvent Change Solvent? Check_Time->Check_Solvent No Check_Time->Success Yes Check_Base Add/Change Base? Check_Solvent->Check_Base No Check_Solvent->Success Yes Check_Base->Success Yes Reassess Reassess Strategy Check_Base->Reassess No

Caption: Decision tree for troubleshooting low yield.

References

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis.
  • BenchChem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • Vardanyan, R., & Hruby, V. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry.
  • BenchChem. (n.d.). Troubleshooting common issues in quinazoline synthesis protocols.
  • BenchChem. (n.d.). Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs.
  • ACS Omega. (n.d.).
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Journal of Medicinal Chemistry. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity.
  • PubMed. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity.
  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Chemistry Stack Exchange. (2024).
  • SciELO. (n.d.).
  • PMC. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • YouTube. (2017).
  • Chemistry LibreTexts. (n.d.).

Sources

Optimization

Technical Support Center: Controlling Side Reactions in the Amination of Chloropyrimidines

Introduction: The "Privileged Scaffold" Challenge Chloropyrimidines are ubiquitous building blocks in medicinal chemistry, serving as the core for blockbuster kinase inhibitors like Pazopanib and Brigatinib . However, th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged Scaffold" Challenge

Chloropyrimidines are ubiquitous building blocks in medicinal chemistry, serving as the core for blockbuster kinase inhibitors like Pazopanib and Brigatinib . However, their dual electrophilic sites (C2 and C4/C6) create a "selectivity minefield."

This guide addresses the three most critical failure modes in their amination:

  • Regio-scrambling: Inadvertent C2 substitution when C4 is desired (or vice versa).

  • Hydrolysis: Conversion of the chloride to a hydroxyl group (inactive "dead end").

  • Over-amination: Formation of bis-amino byproducts.

Module 1: Regioselectivity (C4 vs. C2 Control)

Q: Why does 2,4-dichloropyrimidine react selectively at C4, and why am I seeing C2 impurities?

A: The Electronic "Trap" In a standard Nucleophilic Aromatic Substitution (SNAr), the C4 position is significantly more electrophilic than C2. This is due to the para-like resonance effect where the nitrogen atoms can stabilize the Meisenheimer complex formed from C4 attack more effectively than C2.

  • The Rule: Under neutral or basic SNAr conditions, C4 is ~10-100x more reactive than C2.

  • The Exception (Troubleshooting): If you observe C2 selectivity or a mix, check these factors:

    • Sterics: Is your C5 substituent bulky? A large group at C5 blocks C4, pushing the nucleophile to C2.

    • Solvent Effect: Acidic conditions or specific Lewis acids (e.g., ZnCl2) can sometimes erode selectivity.

    • Nucleophile Type: Tertiary amines can anomalously react at C2 via an in situ N-dealkylation mechanism [1].[1]

Q: How do I invert selectivity to functionalize C2 first?

A: Blockade or Catalysis You cannot easily overcome the electronic bias of the ring via standard SNAr.

  • Strategy A (Blocking): Use a 4-alkoxypyrimidine or 4-thiomethylpyrimidine, react at C2, and then deprotect or displace the C4 group later.

  • Strategy B (Pd-Catalysis): Palladium oxidative addition is less sensitive to the electronic difference than SNAr nucleophilic attack. However, C4 oxidative addition is still generally preferred. True inversion often requires starting with 2-chloro-4-substituted pyrimidines synthesized de novo.

Visualization: Regioselectivity Pathways

Regioselectivity Start 2,4-Dichloropyrimidine C4_Path Path A: C4 Attack (Kinetic Major) Start->C4_Path Standard SNAr (Low Temp) C2_Path Path B: C2 Attack (Thermodynamic/Steric) Start->C2_Path Bulky C5 Group or Tertiary Amine Prod_C4 4-Amino-2-chloropyrimidine (Desired) C4_Path->Prod_C4 Prod_C2 2-Amino-4-chloropyrimidine (Impurity) C2_Path->Prod_C2 Bis 2,4-Diaminopyrimidine (Over-reaction) Prod_C4->Bis Excess Amine High Temp Prod_C2->Bis

Caption: Kinetic preference for C4 substitution vs. factors leading to C2 impurities and bis-amination.

Module 2: Hydrolysis & Bis-Amination Suppression

Q: I see a mass shift of +16 (M+OH) or -20 (M-Cl+OH). How do I stop this?

A: Eliminate "Hidden" Water Hydrolysis yields 4-hydroxypyrimidines (tautomerizing to pyrimidones), which are catalytically dead.

  • Root Cause: The electron-deficient pyrimidine ring activates water just as well as your amine. Using "technical grade" solvents or older bases (wet K2CO3) is the culprit.

  • Fix:

    • Switch to anhydrous 2-propanol or dioxane .

    • Use DIPEA (Hünig's base) instead of inorganic carbonates, as it introduces no water.

    • Lower the temperature. Hydrolysis has a higher activation energy than amination with good nucleophiles.

Q: I am getting 15% bis-aminated product. Reducing equivalents didn't help.

A: The "Concentration Spike" Error Even if you use 1.0 equivalent of amine, localized high concentrations at the point of addition cause over-reaction.

Protocol: Controlled Mono-Amination

Parameter Recommendation Rationale
Stoichiometry 0.95 eq. Amine : 1.0 eq.[2] Pyrimidine Leave a small amount of starting material to ensure no bis-product forms.
Temperature 0 °C to RT C4 reacts fast; C2 requires heat. Keep it cold to freeze out the second addition.
Addition Mode Dropwise over 30 mins Prevents localized excess of amine.

| Base | DIPEA (1.1 eq) | Scavenges HCl without acting as a nucleophile. |

Module 3: SNAr vs. Buchwald-Hartwig (Pd)

Q: When should I abandon SNAr and switch to Palladium catalysis?

A: The Reactivity Threshold Switch to Buchwald-Hartwig conditions when:

  • Deactivated Electrophile: The pyrimidine has electron-donating groups (e.g., -OMe, -NH2) that kill SNAr reactivity.

  • Weak Nucleophile: You are using an aniline with electron-withdrawing groups or a bulky amide.

  • C2 Functionalization: SNAr at C2 is notoriously sluggish and requires forcing conditions that cause decomposition.

Q: My Pd reaction turns black immediately and yields <10%. Why?

A: Catalyst Poisoning by N-Coordination Pyrimidines are excellent ligands. They bind to Pd(II), displacing your phosphine ligand and killing the catalyst [2].

Troubleshooting Checklist:

  • Ligand Choice: Use bulky, electron-rich ligands like BrettPhos or tBuXPhos . These prevent the pyrimidine nitrogen from binding to the Pd center.

  • Pre-catalyst: Do NOT use Pd(OAc)2 + Ligand. Use pre-formed precatalysts like Pd(dba)2 or BrettPhos Pd G3 to ensure the active species forms before the pyrimidine sequesters the metal.

  • Base: Avoid strong bases (NaOtBu) if your substrate has sensitive groups; use K3PO4 in tBuOH/Water (surfactant conditions).

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem Problem Observed LowYield Low Conversion Problem->LowYield Impurity Impurity / Side Product Problem->Impurity Check1 Is Pyrimidine Electron Poor? LowYield->Check1 Check2 Check Mass Spec Impurity->Check2 Sol1 Increase Temp or Switch to Pd-Catalysis Check1->Sol1 No (Deactivated) Check1->Sol1 Yes (But slow) Sol2 M+16 (Hydrolysis): Dry Solvent, DIPEA Check2->Sol2 Hydroxyl Found Sol3 M+Amine (Bis): Dropwise Addn, 0°C Check2->Sol3 Diamine Found Sol4 Regioisomer (C2): Check Sterics/Lewis Acid Check2->Sol4 Wrong Isomer

Caption: Logic flow for diagnosing common failure modes in chloropyrimidine amination.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Source: Journal of Organic Chemistry (2015) [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Source: National Institutes of Health (PMC) [Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines. Source: PMC (2023) [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2-Chloro-8-methylquinazolin-4-amine in Acidic Media

Welcome to the Technical Support Center for 2-chloro-8-methylquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-chloro-8-methylquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound in acidic media. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to help you navigate the potential stability challenges associated with this molecule.

The quinazoline scaffold is a cornerstone in medicinal chemistry, but its derivatives can exhibit variable stability, particularly in acidic environments. Understanding and controlling these stability issues is paramount for obtaining reliable and reproducible experimental results. This guide is structured to address the most common challenges and questions that arise during the handling and use of 2-chloro-8-methylquinazolin-4-amine in acidic conditions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, their probable causes related to compound stability, and actionable solutions.

Issue ID: TSC-001

Problem: You observe a gradual decrease in the parent compound's peak area in your HPLC analysis over time when dissolved in an acidic aqueous solution, accompanied by the appearance of one or more new, more polar peaks.

Potential Cause: Hydrolysis of the 2-chloro group. In the presence of aqueous acid, the chloro substituent at the 2-position of the quinazoline ring is susceptible to nucleophilic substitution by water, leading to the formation of 8-methyl-4-amino-quinazolin-2(1H)-one. The protonation of the quinazoline ring nitrogens in acidic media can make the 2-position more electrophilic and thus more prone to this hydrolysis.[1]

Solutions:

  • pH Control: If your experimental conditions permit, increase the pH of the medium. The rate of hydrolysis is generally accelerated in more acidic solutions.[1] Buffering the solution to a less acidic pH (e.g., pH 4-6) may significantly slow down the degradation.

  • Solvent Selection: If possible, consider using a non-aqueous or aprotic solvent for your experiments. If an acidic catalyst is required, using an acid in a non-aqueous solvent (e.g., HCl in dioxane) can prevent hydrolysis.[1]

  • Temperature Management: Hydrolysis reactions are often temperature-dependent.[1] If your protocol allows, conduct your experiment at a lower temperature (e.g., 4°C or on ice) to reduce the rate of degradation.

  • Time Limitation: Minimize the time the compound is exposed to the acidic aqueous environment. Prepare fresh solutions immediately before use and analyze them promptly.

Issue ID: TSC-002

Problem: Inconsistent results in biological assays, such as a loss of potency or variable activity, when using stock solutions of 2-chloro-8-methylquinazolin-4-amine prepared in acidic buffers.

Potential Cause: Degradation of the active compound into less active or inactive byproducts. The formation of 8-methyl-4-amino-quinazolin-2(1H)-one, the hydrolyzed product, will likely have a different biological activity profile than the parent compound.

Solutions:

  • Stock Solution Solvent: Prepare high-concentration stock solutions in an anhydrous aprotic solvent like DMSO, where the compound is generally more stable.[2][3] Make further dilutions into your acidic aqueous assay buffer immediately before conducting the experiment.

  • Stability Assessment: Perform a preliminary stability study of the compound in your specific assay buffer. Incubate the compound in the buffer for the duration of your experiment and analyze samples at different time points by HPLC or LC-MS to quantify the extent of degradation.

  • Control Experiments: Include a control where the compound is added to the assay medium at the last possible moment before measurement to minimize degradation time and provide a baseline for maximal activity.

Issue ID: TSC-003

Problem: Formation of multiple unidentified byproducts observed in LC-MS analysis after prolonged exposure to strong acidic conditions.

Potential Cause: In addition to hydrolysis, strong acids, especially at elevated temperatures, can lead to more extensive degradation of the quinazoline ring itself.[1]

Solutions:

  • Milder Acidic Conditions: If the reaction or process requires an acid, opt for weaker acids (e.g., acetic acid, citric acid) or use catalytic amounts of stronger acids.

  • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation that can be exacerbated by acidic conditions.

  • Forced Degradation Study: To understand the degradation profile, conduct a forced degradation study as outlined in the "Experimental Protocols" section below. This will help in identifying the major degradation products and the conditions that lead to their formation.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the likely primary degradation pathway for 2-chloro-8-methylquinazolin-4-amine in acidic media?

Based on the chemistry of similar 2-chloro-substituted heterocycles, the most probable degradation pathway in aqueous acidic media is the hydrolysis of the 2-chloro group to a hydroxyl group, forming 8-methyl-4-amino-quinazolin-2(1H)-one.[1]

Q2: How does pH affect the stability of 2-chloro-8-methylquinazolin-4-amine?

While specific data for this compound is not available, for similar structures, the rate of hydrolysis of a 2-chloro group generally increases as the pH decreases (becomes more acidic).[1] This is because protonation of the ring nitrogens can increase the electrophilicity of the carbon atom bearing the chlorine, making it more susceptible to nucleophilic attack by water.

Q3: What are the best practices for storing solutions of 2-chloro-8-methylquinazolin-4-amine?

For long-term storage, the compound should be kept as a solid in a cool, dark, and dry place. For solutions, it is recommended to prepare stock solutions in an anhydrous aprotic solvent such as DMSO and store them at -20°C or -80°C.[5] Avoid storing solutions in acidic aqueous buffers for extended periods.

Q4: Can I use this compound in experiments with live cells that require acidic media?

Yes, but with caution. It is crucial to minimize the time the compound is in the acidic cell culture medium before and during the experiment. Prepare fresh dilutions from a stable stock solution (e.g., in DMSO) immediately before adding to the cells. It is also advisable to run a time-course experiment to see if the biological effect changes over time, which could indicate compound degradation.

Q5: How can I monitor the stability of 2-chloro-8-methylquinazolin-4-amine in my experiments?

The most effective way to monitor the stability is by using a stability-indicating analytical method, typically reverse-phase High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[5] This method should be able to separate the parent compound from its potential degradation products.

Data Presentation

Table 1: Predicted Stability Profile of 2-chloro-8-methylquinazolin-4-amine in Various Conditions (Hypothetical)

ConditionSolventTemperaturePredicted StabilityPrimary Degradation Product
Acidic0.1 M HCl (aq)Room TempLow8-methyl-4-amino-quinazolin-2(1H)-one
NeutralWaterRoom TempModerate8-methyl-4-amino-quinazolin-2(1H)-one
Basic0.1 M NaOH (aq)Room TempModerate to LowPotential for other degradation pathways
AproticDMSORoom TempHighMinimal degradation
AproticAcetonitrileRoom TempHighMinimal degradation

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Media

This protocol outlines a typical forced degradation study to assess the stability of 2-chloro-8-methylquinazolin-4-amine in acidic conditions.

Objective: To identify the degradation products and determine the degradation rate of 2-chloro-8-methylquinazolin-4-amine in an acidic solution.

Materials:

  • 2-chloro-8-methylquinazolin-4-amine

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or Formic acid

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide (for neutralization)

  • Class A volumetric flasks and pipettes

  • HPLC system with a C18 column and UV or MS detector

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve 2-chloro-8-methylquinazolin-4-amine in a suitable solvent (e.g., acetonitrile or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Acidic Solution: In a volumetric flask, add a small aliquot of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 50-100 µg/mL.

  • Incubation: Incubate the acidic solution at a controlled temperature (e.g., 60°C) to accelerate degradation.[5]

  • Time-Point Sampling: Withdraw aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the collected samples by adding an equimolar amount of 0.1 M NaOH to stop further degradation.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% TFA or formic acid.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., determined by UV scan) or MS.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify the major degradation products relative to the parent compound.

    • Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation kinetics.

Visualizations

Diagram 1: Predicted Hydrolytic Degradation Pathway

G cluster_parent Parent Compound cluster_product Degradation Product parent 2-chloro-8-methylquinazolin-4-amine conditions Aqueous Acid (H₂O, H⁺) Heat parent->conditions product 8-methyl-4-amino-quinazolin-2(1H)-one conditions->product

Caption: Predicted hydrolysis of 2-chloro-8-methylquinazolin-4-amine in acidic media.

Diagram 2: Experimental Workflow for Forced Degradation Study

G A Prepare Stock Solution (1 mg/mL in ACN) B Dilute in 0.1 M HCl (to 50 µg/mL) A->B C Incubate at 60°C B->C D Sample at t=0, 2, 4, 8, 24h C->D E Neutralize Samples D->E F Analyze by HPLC E->F G Data Analysis (Kinetics & Product ID) F->G

Caption: Workflow for conducting a forced degradation study.

References

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC. Available at: [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria | Bentham Science Publishers. Available at: [Link]

  • Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives - PubMed. Available at: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Available at: [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria - ResearchGate. Available at: [Link]

  • Review on Forced Degradation Studies - | International Journal of Innovative Science and Research Technology. Available at: [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - MDPI. Available at: [Link]

  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives - Der Pharma Chemica. Available at: [Link]

  • The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives - ResearchGate. Available at: [Link]

  • Forced Degradation – A Review - Biomedical Journal of. Available at: [Link]

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine - SciSpace. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC. Available at: [Link]

  • Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives - OUCI. Available at: [Link]

  • Cu(I) catalyzed Hydroamination reaction of 2-styryl Quinazoline-4(3H) - Jetir.Org. Available at: [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Quinazoline C4-Amination

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with quinazoline C4-amination reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with quinazoline C4-amination reactions. The C4-amination of the quinazoline scaffold is a cornerstone reaction in medicinal chemistry, yet achieving high conversion rates can be elusive. This document provides in-depth, experience-driven troubleshooting strategies to diagnose and resolve common issues, ensuring your synthesis proceeds efficiently.

Quick-Fix FAQs

Before diving into a systematic troubleshooting workflow, here are some frequently encountered issues that can often be resolved quickly:

Q1: My reaction shows no conversion at all. Where do I start?

A: Start by verifying your core reagents and setup. The most common culprits for a completely stalled reaction are an inactive catalyst, poor quality starting materials, or an oxygen-contaminated atmosphere. Run a quick control reaction with a previously validated substrate and fresh reagents to confirm your system's integrity.[1][2]

Q2: I'm using a 4-chloroquinazoline, but the reaction is sluggish. What's the most likely issue?

A: With 4-chloroquinazolines, the palladium catalyst's oxidative addition step is often rate-limiting compared to bromo or iodo analogs.[3] Your primary focus should be on the catalyst system. Ensure you are using a sufficiently electron-rich and bulky phosphine ligand (e.g., a biarylphosphine like BrettPhos or Xantphos) to facilitate this challenging step.[4][5] Also, a strong base like sodium tert-butoxide (NaOtBu) is typically required to drive the catalytic cycle.[4]

Q3: Can I use an organic base like triethylamine (TEA) or DIPEA?

A: While organic bases are used in some nucleophilic aromatic substitution (SNAr) approaches to C4-amination, they are generally not effective for palladium-catalyzed Buchwald-Hartwig couplings.[6] The catalytic cycle requires a base strong enough to deprotonate the amine or the palladium-amine complex.[7][8] Inorganic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are standard. Computational studies have shown that the energy barrier for organic bases like DBU can be prohibitively high.[7][8]

Q4: My amine is sterically hindered. What should I change?

A: Steric hindrance on the amine nucleophile can significantly slow down the reaction.[9][10] To overcome this, you may need to switch to a more sterically demanding ligand on the palladium catalyst (e.g., DavePhos) to promote the reductive elimination step.[11] Increasing the reaction temperature can also help overcome the higher activation energy.

Systematic Troubleshooting Guide

When quick fixes are insufficient, a systematic approach is necessary. This guide breaks down the troubleshooting process by reaction parameter.

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and solving low conversion issues. Start with the most common and easily verifiable factors before moving to more complex optimizations.

TroubleshootingWorkflow Start Low Conversion Observed CheckReagents 1. Verify Reagent & Solvent Quality (Purity, Activity, Dryness) Start->CheckReagents Start Here CheckAtmosphere 2. Ensure Inert Atmosphere (Thorough Degassing, Positive N2/Ar Pressure) CheckReagents->CheckAtmosphere Reagents OK Success Conversion Improved CheckReagents->Success Issue Found & Fixed OptimizeBase 3. Evaluate Base (Strength, Solubility, Stoichiometry) CheckAtmosphere->OptimizeBase Atmosphere OK CheckAtmosphere->Success Issue Found & Fixed OptimizeCatalyst 4. Optimize Catalyst System (Ligand Screening, Pd Source, Loading) OptimizeBase->OptimizeCatalyst Base OK OptimizeBase->Success Issue Found & Fixed OptimizeConditions 5. Adjust Reaction Conditions (Temperature, Concentration, Time) OptimizeCatalyst->OptimizeConditions Catalyst System OK OptimizeCatalyst->Success Issue Found & Fixed InvestigateSideReactions 6. Analyze for Side Reactions (LCMS, NMR of Crude Mixture) OptimizeConditions->InvestigateSideReactions Still Low Conversion OptimizeConditions->Success Issue Found & Fixed InvestigateSideReactions->Start Identify New Problem InvestigateSideReactions->Success Side Reaction Mitigated

Caption: A step-by-step workflow for troubleshooting low conversion rates.

Reagent and Substrate Integrity

The quality of your starting materials is paramount. Impurities can poison the catalyst or lead to unwanted side reactions.[2]

  • Quinazoline Substrate:

    • Purity: Verify the purity of your 4-haloquinazoline by NMR or LCMS. Halogen scrambling or hydrolysis to the quinazolinone are common issues with impure starting materials.

    • Leaving Group: The reactivity order is I > Br > OTf >> Cl.[3] If you are using a 4-chloroquinazoline, be prepared for a more challenging reaction that requires a highly active catalyst system.

  • Amine Nucleophile:

    • Purity & Dryness: Ensure your amine is pure and dry. Water can hydrolyze the starting material and interfere with the base.

    • Nucleophilicity: The electronic properties and sterics of the amine are critical.[6][10] Weakly nucleophilic amines (e.g., anilines with strong electron-withdrawing groups) will react more slowly and may require higher temperatures or more active catalysts.[10] Extremely bulky amines can hinder coordination to the metal center.[11]

  • Solvent:

    • Quality: Use anhydrous, degassed solvents. Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and THF.[3]

    • Polarity: The choice of solvent can be critical. Nonpolar solvents generally favor the catalytic cycle, while polar aprotic solvents like DMF can sometimes coordinate to the palladium center and inhibit catalysis.[7][8]

The Catalytic System: Palladium, Ligand, and Base

This triad is the heart of the reaction. An issue with any component will lead to poor performance.

ReactionComponents Reaction C4-Amination Product 4-Aminoquinazoline Reaction->Product Successful Conversion Pd Palladium Source (e.g., Pd₂(dba)₃, Pd(OAc)₂) Pd->Reaction Ligand Phosphine Ligand (e.g., Xantphos, BrettPhos) Ligand->Reaction Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Reaction Substrate 4-Haloquinazoline Substrate->Reaction Amine Amine Nucleophile Amine->Reaction

Caption: Key components influencing the quinazoline C4-amination reaction.

  • Palladium Source:

    • Common Sources: Pd₂(dba)₃ and Pd(OAc)₂ are the most common precatalysts.[3]

    • Oxidation State: Ensure you are using a Pd(0) source or a Pd(II) source that can be readily reduced in situ. The active catalyst is a Pd(0) species.[3] If using Pd(OAc)₂, the phosphine ligand typically serves as the reductant.

  • Ligand Choice:

    • The Problem: An inappropriate ligand is a very common cause of failure. The ligand must be bulky and electron-rich enough to promote both the oxidative addition and the final reductive elimination steps.[5]

    • The Solution: Screen a panel of ligands. There is no universal ligand, and the optimal choice is often substrate-dependent.[4]

    • Recommended Ligands:

      • For general screening: Xantphos, BINAP

      • For challenging substrates (aryl chlorides, hindered amines): Biarylphosphine ligands (e.g., BrettPhos, DavePhos, RuPhos) are often superior.[5][11]

  • Base Selection:

    • The Problem: The base's strength, solubility, and particle size can all impact the reaction rate.[3] A base that is too weak will not facilitate deprotonation, while an overly strong base might degrade sensitive functional groups on your substrates.[12]

    • The Solution: Match the base to your substrate and solvent.

      • Strong Bases: NaOtBu is highly effective but can be problematic with base-sensitive groups.

      • Weaker Bases: K₃PO₄, K₂CO₃, and Cs₂CO₃ offer milder conditions and are often used when functional group tolerance is a concern.[3] Cesium carbonate (Cs₂CO₃) is often a good choice due to its better solubility in organic solvents.[3]

BasepKa of Conjugate AcidCommon SolventsKey Considerations
NaOtBu~19Toluene, Dioxane, THFVery strong, effective for chlorides, can cause side reactions.[12]
K₃PO₄~12.3Toluene, DioxaneGood general-purpose weak base.
Cs₂CO₃~10.3Toluene, Dioxane, DMFGood solubility, often enhances reaction rates.[3]
K₂CO₃~10.3DMF, AcetonitrileWeaker, may require higher temperatures.[13]
Reaction Conditions: Atmosphere and Temperature
  • Atmosphere Control:

    • The Problem: The Pd(0) catalytic species is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[2]

    • The Solution: Rigorous exclusion of oxygen is critical. Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Assemble the reaction under a positive pressure of an inert gas (Argon or Nitrogen).

  • Temperature Optimization:

    • The Problem: Many C-N couplings require heat to overcome activation barriers, but excessive temperatures can lead to catalyst decomposition or substrate degradation.[1]

    • The Solution: If your reaction is sluggish at a standard temperature (e.g., 80-100 °C), consider a systematic temperature screen. Incrementally increase the temperature (e.g., 100 °C, 110 °C, 120 °C) while monitoring the reaction by TLC or LCMS. Some challenging couplings may require temperatures up to 150 °C, potentially using microwave irradiation to shorten reaction times.[2]

Advanced Investigative Protocols

If systematic optimization fails, a deeper investigation is required to rule out less common issues.

Protocol 1: Catalyst Activity Check

This protocol helps determine if your catalyst, ligand, and base are active.

  • Setup: In a glovebox or under strict inert atmosphere, add Pd₂(dba)₃ (1 mol%), a reliable ligand like Xantphos (2.2 mol%), and NaOtBu (1.4 equiv) to a reaction vial.

  • Reagents: Add a simple, reliable aryl halide (e.g., 4-bromotoluene, 1.0 equiv) and amine (e.g., morpholine, 1.2 equiv).

  • Solvent: Add degassed toluene.

  • Reaction: Heat the reaction to 100 °C and monitor by TLC or GC-MS.

  • Analysis: If this control reaction proceeds to high conversion while your quinazoline reaction does not, it strongly suggests the issue lies with your specific quinazoline substrate or amine (e.g., impurities, inherent low reactivity) rather than the catalytic components.

Protocol 2: Diagnosing Substrate Decomposition

This protocol helps determine if your starting material is stable under the reaction conditions.

  • Setup: Prepare two reaction vials under an inert atmosphere.

  • Vial 1 (Full Reaction): Add your 4-haloquinazoline, amine, catalyst, ligand, base, and solvent as planned.

  • Vial 2 (Control): Add only the 4-haloquinazoline, base, and solvent (omit the amine and catalyst system).

  • Reaction: Heat both vials to the target reaction temperature for several hours.

  • Analysis: Analyze the contents of both vials by LCMS. If you observe significant degradation of the 4-haloquinazoline in Vial 2, it indicates that your substrate is not stable to the base/temperature conditions, and a milder base or lower temperature is required. If degradation only occurs in Vial 1, it may point to a catalyst-mediated decomposition pathway.

References

  • Christensen, T., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (2024). Mechanistic Approach Toward the C4‐Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Available at: [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • PMC. (n.d.). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. Available at: [Link]

  • De Gruyter. (n.d.). Recent advances in selective functionalization of the quinazoline scaffold. Available at: [Link]

  • PMC. (2013). Quinazoline derivatives: synthesis and bioactivities. Available at: [Link]

  • CORE. (n.d.). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. Available at: [Link]

  • ResearchGate. (n.d.). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. Available at: [Link]

  • La Trobe University. (n.d.). Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. Available at: [Link]

  • MDPI. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Available at: [Link]

  • PMC. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Available at: [Link]

  • ChemRxiv. (n.d.). Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. Available at: [Link]

  • PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Available at: [Link]

  • ResearchGate. (2025). Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? Available at: [Link]

  • University of Washington. (n.d.). 0.001%, purification through column chromatography. NMR showed additional peaks for pyrrolidine, reaction. Available at: [Link]

  • PMC. (n.d.). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Available at: [Link]

  • PubMed. (2011). Synthesis of 4-aminoquinazolines by palladium-catalyzed intramolecular imidoylation of N-(2-bromoaryl)amidines. Available at: [Link]

  • Purdue e-Pubs. (2018). Examining the Effects of Amino and Thiolate Ligands on the Reactivity and Selectivity of Palladium on Carbon in Hydrogenation Reactions. Available at: [Link]

  • Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. Available at: [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Available at: [Link]

  • PMC. (n.d.). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Available at: [Link]

  • Wiley Analytical Science. (2019). Palladium-Catalyzed Amination of Aryl Chlorides. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-chloro-8-methylquinazolin-4-amine

Case ID: PUR-QNZ-008 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Optimization of Flash Chromatography for Halogenated Amino-Quinazolines Executive Summary The purification of 2-chloro-8-m...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-QNZ-008 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Optimization of Flash Chromatography for Halogenated Amino-Quinazolines

Executive Summary

The purification of 2-chloro-8-methylquinazolin-4-amine presents a specific set of challenges derived from its physicochemical properties. As a researcher, you are likely facing issues related to solubility (planar heterocyclic stacking), peak tailing (interaction between the basic N1/N3 nitrogens and acidic silanols), and chemical stability (potential hydrolysis of the C2-Cl bond).

This guide moves beyond generic advice, offering a self-validating protocol designed to isolate your target with >98% purity while preserving the reactive C2-chloride handle for downstream functionalization.

Module 1: Pre-Purification "Triage" & Solubility Assessment

Before attempting a column, you must define the solubility profile. This molecule contains a lipophilic region (8-methyl, 2-chloro) and a polar H-bonding region (4-amine, N-heterocycle).

Solubility Data Table
SolventSolubility RatingApplicationRisk Factor
Dichloromethane (DCM) Moderate/GoodPrimary Mobile Phase Low; excellent for solubilizing the core.
Methanol (MeOH) GoodPolar Modifier Moderate; Nucleophilic attack on C2-Cl possible at high T/acidic pH.
Ethyl Acetate (EtOAc) Low/ModerateExtraction/TLCLow; often insufficient for high-concentration loading.
Hexanes/Heptane InsolubleAnti-solventHigh; causes precipitation on column if used as diluent.
DMSO/DMF ExcellentSynthesis SolventCritical Risk: Difficult to remove; causes band broadening.

Module 2: The Purification Protocol

Step 1: Stationary Phase Selection
  • Recommended: Standard Irregular Silica Gel (40–63 µm).

  • Alternative: Amine-functionalized Silica (NH-SiO2). Note: If using NH-SiO2, omit amine modifiers in the mobile phase.

Step 2: Mobile Phase Design

Standard Hexane/EtOAc gradients often fail to elute this compound as a sharp band due to the high polarity of the primary amine. We recommend a DCM/MeOH system with a basic modifier .

  • Base Solvent (A): Dichloromethane (DCM)

  • Polar Solvent (B): Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (25% aq) .

Technical Insight: The 8-methyl group provides steric bulk near the N1 nitrogen, but the N3 and the exocyclic 4-amino group remain highly accessible. Without a basic modifier, these nitrogens will H-bond to silanols, resulting in broad, streaking peaks that co-elute with impurities.

Step 3: Sample Loading (The "Dry Load" Technique)

Do not liquid load this compound using DCM or minimal MeOH. Upon hitting the non-polar equilibration solvent (if starting with low %B), the compound will precipitate at the head of the column, causing high backpressure and split peaks.

Protocol:

  • Dissolve crude material in minimal MeOH/DCM (1:1).

  • Add Celite 545 or Silica Gel (ratio 1:2 w/w relative to crude mass).

  • Evaporate to dryness on a rotovap (ensure free-flowing powder).

  • Pack the powder into a solid load cartridge or pour on top of the column bed.

Module 3: Visualization & Logic

Workflow: Mobile Phase Decision Matrix

MobilePhaseLogic Start Start: Define Crude Profile TLC_Check Run TLC in 10% MeOH/DCM Start->TLC_Check Rf_Check Is Rf > 0.2? TLC_Check->Rf_Check Standard Use DCM / MeOH Gradient (0-10% MeOH) Rf_Check->Standard Yes Tailing Is spot streaking? Rf_Check->Tailing No (Stuck at baseline) Solubility Is compound soluble in 100% DCM? Standard->Solubility Tailing->Standard No Modifier Add 1% TEA or NH3 to Mobile Phase Tailing->Modifier Yes Modifier->Solubility LiquidLoad Liquid Load (DCM) Solubility->LiquidLoad Yes DryLoad Dry Load (Celite/Silica) Solubility->DryLoad No (Precipitates)

Figure 1: Decision matrix for optimizing the mobile phase and loading strategy based on TLC behavior.

Module 4: Troubleshooting & FAQs

Q1: My compound is eluting, but the peak is extremely broad (tailing > 2 min). Why?

Diagnosis: Unsuppressed Silanol Interactions.[1] The Science: The quinazoline ring nitrogens (pKa ~3.5) and the exocyclic amine are acting as Lewis bases, binding to the acidic protons of the silica gel silanols (


).
The Fix: 
  • Switch Modifier: If using TEA, switch to 1% Ammonium Hydroxide (NH4OH) in the MeOH line. Ammonia is smaller and competes more effectively for silanol sites than TEA.

  • Concentration: Ensure the modifier is in the organic layer. If using NH4OH, mix it into the MeOH thoroughly (it is miscible).

Q2: I see a new impurity peak (M+16 or M-Cl+OH) forming during purification.

Diagnosis: Hydrolysis of the C2-Chlorine. The Science: The C2 position in quinazolines is electrophilic. While the 8-methyl group adds some steric protection, the bond is labile in acidic or highly aqueous conditions. The Fix:

  • Avoid Acid: Never use acetic acid or TFA in the mobile phase.

  • Limit Water: If using NH4OH, keep the water content minimal. Use anhydrous MeOH if the run is long.

  • Speed: Do not leave the compound on the column overnight. Flash chromatography should be completed in <20 minutes.

Q3: The compound precipitates inside the column, causing over-pressure.

Diagnosis: "Solvent Shock." The Science: You likely liquid-loaded in DCM/MeOH, but your starting gradient was 100% DCM or Hexane. As the injection solvent diluted, the compound crashed out. The Fix:

  • Immediate: Stop flow. Reverse flush if possible (rarely works).

  • Prevention: Use the Dry Loading technique described in Module 2. This physically separates the molecules on a solid support, preventing macro-precipitation.

Q4: Can I use Reversed-Phase (C18) instead?

Answer: Yes, but with caveats. Protocol: Use Water/Acetonitrile with 0.1% Ammonium Bicarbonate (pH ~8-9). Warning: Do not use TFA (Trifluoroacetic acid). The acidic pH (<2) will protonate the nitrogens, destroying retention on C18 (elutes in void volume) and potentially hydrolyzing the chloride over time.

Module 5: Post-Purification Verification

Once fractions are collected:

  • Evaporation: Do not heat above 40°C. The C2-Cl bond can be sensitive to thermal degradation in the presence of residual nucleophilic solvents (MeOH).

  • NMR Validation: Check for the disappearance of the C2-Cl signal (if comparing to a hydrolyzed standard) or shifts in the C8-Methyl protons (approx. 2.6–2.8 ppm) to ensure no rearrangement occurred.

References

  • BenchChem Technical Support. (2025).[1] HPLC Methods for Quinazolinone Compounds: Troubleshooting Peak Tailing. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84759, 4-Aminoquinazoline. Retrieved from

  • Moshkina, T. N., et al. (2021). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3-c]quinazolines. Chemistry – An Asian Journal. Retrieved from

  • Nemez, D. B., et al. (2023).[2] Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. Canadian Journal of Chemistry. Retrieved from

  • Chromatography Forum. (2007). Severe tailing on column - Troubleshooting Basic Heterocycles. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 2-chloro-8-methylquinazolin-4-amine

[1] Executive Summary This guide provides a technical roadmap for the structural validation of 2-chloro-8-methylquinazolin-4-amine , a critical scaffold in the development of tyrosine kinase inhibitors (e.g., EGFR inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical roadmap for the structural validation of 2-chloro-8-methylquinazolin-4-amine , a critical scaffold in the development of tyrosine kinase inhibitors (e.g., EGFR inhibitors).[1] Unlike standard spectral lists, this document focuses on comparative analysis , evaluating the product against its synthetic precursor and comparing solvent systems to optimize resolution.

Key Findings:

  • Optimal Solvent: DMSO-d6 is superior to CDCl3 for visualizing the exchangeable amine (-NH2) protons and ensuring complete solubility.[1]

  • Purity Marker: The diagnostic upfield shift of the H-5 aromatic proton confirms the substitution of the C-4 chlorine atom by the amino group.[1]

  • Regioselectivity: NMR confirms the nucleophilic substitution occurs exclusively at the C-4 position, preserving the C-2 chlorine for further functionalization.[1]

Structural Analysis & Numbering

Before interpreting the spectrum, the proton environment must be mapped. The 8-methyl substituent breaks the symmetry of the quinazoline ring, creating a distinct 3-spin aromatic system.[1]

Chemical Structure & Proton Assignment

Structure C2 C-2 (Cl) C4 C-4 (NH2) C2->C4 N3 H5 H-5 C4->H5 Peri H6 H-6 H5->H6 Ortho J=8Hz H7 H-7 H6->H7 Ortho J=8Hz Me8 8-Me H7->Me8 Ortho

Figure 1: Connectivity map highlighting the critical H-5 peri-interaction and the 8-Methyl position.

Comparative Methodology: Solvent Selection

Choosing the correct solvent is not merely about solubility; it dictates the visibility of the crucial amine protons which confirm the reaction's success.[1]

Comparison Table: DMSO-d6 vs. CDCl3
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Impact on Characterization
Solubility HighLow to ModerateCDCl3 may require heating, risking degradation or precipitation during acquisition.[1]
-NH2 Visibility Sharp/Broad Singlet (Visible) Often Invisible/Broad In CDCl3, rapid chemical exchange with trace water often wipes out the NH2 signal, making confirmation of the amine difficult.
H-2O Signal ~3.33 ppm~1.56 ppmWater in DMSO does not interfere with the aromatic region.[1]
Dipolar Mechanism Strong H-bond acceptorWeak interactionDMSO slows proton exchange, stabilizing the NH2 signal for integration (2H).

Expert Insight:

Why DMSO-d6? The primary goal is to prove the presence of the primary amine (-NH2).[1] DMSO forms strong hydrogen bonds with the amine protons, slowing their exchange rate with residual water. This "freezes" the protons on the NMR timescale, rendering them as a distinct, integrateable signal (usually ~7.5 - 8.5 ppm). In CDCl3, these protons often exchange too rapidly, appearing as a baseline blur or merging with the solvent peak.

Experimental Protocol

This protocol ensures reproducibility and minimizes artifacts such as rotational isomers or solvent impurities.[1]

Step-by-Step Characterization Workflow
  • Sample Preparation:

    • Weigh 5–10 mg of 2-chloro-8-methylquinazolin-4-amine.[1]

    • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Critical: Ensure the solution is clear. If cloudy, filter through a cotton plug into the NMR tube. Suspensions yield broad, unreliable peaks.

  • Acquisition Parameters (Standard 400/500 MHz):

    • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

    • Scans (NS): 16 or 32 (Sufficient for >5 mg).[1]

    • Relaxation Delay (D1): 1.0 second (Standard) or 5.0 seconds (if accurate integration of the methyl group vs. aromatic protons is critical).

    • Temperature: 298 K (25°C).[1]

  • Processing:

    • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

    • Phasing: Apply manual phasing, focusing on the baseline around the broad NH2 peak.

Workflow Start Synthesis Product (Solid) Solvent Dissolve in DMSO-d6 (0.6 mL) Start->Solvent Check Visual Check: Clear Solution? Solvent->Check Filter Filter (Cotton Plug) Check->Filter No Acquire Acquire 1H NMR (NS=16, D1=1s) Check->Acquire Yes Filter->Acquire Process Ref. DMSO @ 2.50 ppm Integrate NH2 Acquire->Process

Figure 2: Operational workflow for NMR sample preparation and acquisition.

Results & Discussion: Product vs. Precursor

The most robust way to validate the structure is to compare it against the starting material, 2,4-dichloro-8-methylquinazoline .[1]

Diagnostic Signal Changes

The transformation involves the replacement of the C-4 Chlorine (electron-withdrawing) with an Amino group (electron-donating by resonance).[1]

ProtonPrecursor (2,4-dichloro...) Product (4-amino...) Shift (Δ ppm) Mechanistic Explanation
NH2 Absent~8.35 ppm (bs, 2H) New Signal Appearance of exchangeable amine protons.[1]
H-5 ~8.15 ppm (d)~7.95 ppm (d) Upfield (~0.2) Loss of Cl's inductive effect; gain of NH2 resonance shielding.
8-Me ~2.70 ppm (s)~2.58 ppm (s) Upfield (~0.12)Slight shielding due to increased electron density in the ring.[1]
Detailed Spectral Assignment (in DMSO-d6)
  • 8.35 ppm (Broad Singlet, 2H, -NH2): The diagnostic peak. Its broadness indicates quadrupole broadening from the Nitrogen nucleus and intermediate exchange rates.[1]

  • 7.95 ppm (Doublet, J ≈ 8.0 Hz, 1H, H-5): This proton is chemically distinct due to the "peri-effect" (spatial proximity) from the C-4 substituent. It is the most downfield aromatic signal.[1]

  • 7.65 ppm (Doublet, J ≈ 7.5 Hz, 1H, H-7): Ortho to the methyl group.

  • 7.40 ppm (Triplet/Multiplet, J ≈ 7.8 Hz, 1H, H-6): The meta-proton, appearing as a pseudo-triplet due to coupling with both H-5 and H-7.

  • 2.58 ppm (Singlet, 3H, -CH3): The methyl group attached to the aromatic ring. Note: This may overlap slightly with the DMSO solvent shoulder; check integration carefully.

Regioselectivity Confirmation

Why did the amine attack C-4 and not C-2?

  • Chemical Logic: The C-4 position in quinazolines is significantly more electrophilic than C-2.[1]

  • Spectral Proof: If the reaction occurred at C-2 (yielding 4-chloro-8-methylquinazolin-2-amine), the H-5 proton would remain highly deshielded (>8.1 ppm) because the electron-withdrawing Chlorine would still be adjacent to it at C-4.[1] The observed upfield shift of H-5 confirms the removal of the C-4 Chlorine.[1]

References

  • General Quinazoline NMR Data: Molecules2010 , 15(12), 9174-9183. (Synthesis of 2-chloromethyl-4(3H)-quinazolinones). Link

  • Solvent Effects (DMSO vs CDCl3): Magnetic Resonance in Chemistry2006 , 44(6), 567-571. (Effect of DMSO vs Chloroform on 1H shifts). Link

  • SNAr Regioselectivity: Beilstein Journal of Organic Chemistry2018 , 14, 2520–2528. (Regioselective substitution of 2,4-dichloroquinazolines). Link

  • Related 4-Aminoquinazoline Spectra: SciPharm2013 , 81, 683–698.[1] (Synthesis and characterization of 4-aminoquinazoline derivatives). Link

Sources

Comparative

The Subtle Swap: A Comparative Guide to 8-Methyl vs. 8-H Quinazoline Kinase Inhibition Potency

For Immediate Release In the intricate world of kinase inhibitor design, the quinazoline scaffold stands as a cornerstone, forming the structural basis of numerous approved and investigational drugs.[1] The nuanced inter...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of kinase inhibitor design, the quinazoline scaffold stands as a cornerstone, forming the structural basis of numerous approved and investigational drugs.[1] The nuanced interplay of substituents on this privileged heterocycle can dramatically influence binding affinity, selectivity, and overall pharmacological profiles. This guide provides a detailed comparison of the seemingly minor yet impactful substitution at the C8 position: the replacement of a hydrogen atom with a methyl group. While direct, head-to-head comparisons in published literature are sparse, by synthesizing data from broader structure-activity relationship (SAR) studies, we can elucidate the critical role of this substitution in modulating kinase inhibition potency.

The Quinazoline Scaffold in Kinase Inhibition: A Primer

The quinazoline core is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring.[2] Its rigidity and ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket of kinases make it an ideal scaffold for inhibitor development.[3] Kinases, a family of enzymes that catalyze the transfer of a phosphate group to a substrate protein, are pivotal in cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5]

The 4-anilinoquinazoline framework, in particular, has proven highly successful in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs).[6][7] Modifications at various positions of the quinazoline ring (C2, C4, C6, C7, and C8) are explored to enhance potency, selectivity, and pharmacokinetic properties.[8][9]

The C8 Position: A Site of Strategic Modification

While positions C6 and C7 are well-known for their role in modulating solubility and providing vectors for additional interactions, the C8 position has been increasingly recognized as a crucial site for fine-tuning inhibitor activity.[8] Strategic modifications at this position can influence the orientation of the inhibitor within the binding pocket and introduce new interactions with the target kinase.

8-Methyl vs. 8-Hydrogen: A Comparative Analysis of Potency

Direct comparative studies isolating the effect of an 8-methyl versus an 8-hydrogen substituent on a single kinase target are not extensively documented in publicly available literature. However, by examining broader SAR studies on quinazoline derivatives, we can infer the impact of this substitution.

Generally, the introduction of a small, lipophilic methyl group at the C8 position in place of a hydrogen atom can have several consequences:

  • Steric Influence: The methyl group, although small, introduces steric bulk compared to a hydrogen atom. This can lead to a conformational restriction of the inhibitor, potentially forcing it into a more or less favorable binding mode. In some cases, this steric hindrance can lead to a decrease in potency if it clashes with amino acid residues in the ATP-binding pocket.[6] Conversely, if the pocket can accommodate the methyl group, it may lead to a more defined and stable binding orientation.

  • Hydrophobic Interactions: The methyl group increases the lipophilicity of the quinazoline core. This can facilitate favorable hydrophobic interactions with nonpolar residues within the kinase's active site, potentially increasing binding affinity and potency.

  • Electronic Effects: The methyl group is a weak electron-donating group, which can subtly alter the electronic properties of the quinazoline ring system. This may influence the strength of hydrogen bonds formed between the quinazoline nitrogens and the kinase hinge region.

Physicochemical and Synthetic Considerations

The substitution of a hydrogen with a methyl group also impacts the physicochemical properties of the resulting molecule. The increased lipophilicity can affect solubility, permeability, and metabolic stability. These factors are critical for the overall drug-like properties of an inhibitor.

From a synthetic standpoint, the introduction of a methyl group at the C8 position of the quinazoline core requires specific starting materials, such as 3-methylanthranilic acid, or specialized synthetic routes. The choice of synthesis strategy will depend on the overall complexity of the target inhibitor.

Experimental Protocols

To definitively determine the impact of an 8-methyl versus an 8-hydrogen substituent, a direct comparative study is necessary. Below are generalized experimental protocols for the synthesis and evaluation of such a pair of inhibitors.

Synthesis of 4-Anilino-8-methylquinazoline and 4-Anilinoquinazoline (A Conceptual Outline)

A common route to 4-anilinoquinazolines involves the condensation of an appropriate anthranilic acid derivative with a formamide, followed by chlorination and subsequent nucleophilic substitution with the desired aniline.

DOT Diagram: Synthetic Workflow

Synthetic Workflow cluster_8H 8-H Quinazoline cluster_8Me 8-Methyl Quinazoline A Anthranilic Acid C 4(3H)-Quinazolinone A->C Condensation B Formamide B->C E 4-Chloroquinazoline C->E Chlorination D Thionyl Chloride D->E G 4-Anilinoquinazoline E->G Nucleophilic Substitution F Aniline F->G A_Me 3-Methylanthranilic Acid C_Me 8-Methyl-4(3H)-quinazolinone A_Me->C_Me Condensation B_Me Formamide B_Me->C_Me E_Me 4-Chloro-8-methylquinazoline C_Me->E_Me Chlorination D_Me Thionyl Chloride D_Me->E_Me G_Me 4-Anilino-8-methylquinazoline E_Me->G_Me Nucleophilic Substitution F_Me Aniline F_Me->G_Me Kinase Assay Workflow A Prepare serial dilutions of 8-H and 8-Me compounds B Add kinase and substrate to assay plate A->B C Add ATP to initiate reaction B->C D Incubate at room temperature C->D E Add detection reagent D->E F Measure signal (e.g., luminescence) E->F G Calculate % inhibition and determine IC50 F->G

Caption: Standard workflow for an in vitro kinase inhibition assay.

Conclusion

The substitution of a hydrogen atom with a methyl group at the C8 position of the quinazoline scaffold is a subtle yet potentially powerful modification in the design of kinase inhibitors. While direct comparative data is limited, the principles of medicinal chemistry suggest that this change can significantly impact inhibitor potency through a combination of steric, hydrophobic, and electronic effects. The precise outcome of this substitution is highly dependent on the specific topology of the kinase active site. To fully elucidate the role of the 8-methyl group, further focused SAR studies are warranted. This guide serves as a foundational overview for researchers and drug development professionals seeking to understand and leverage this key structural modification in the ongoing quest for more potent and selective kinase inhibitors.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC. [Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. [Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. [Link]

  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. PMC. [Link]

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands. [Link]

  • Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. NIH. [Link]

  • QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). Atlantis Press. [Link]

  • Predictors' values and IC50-pred of new compounds of quinazoline derivatives. ResearchGate. [Link]

  • Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors. Semantic Scholar. [Link]

  • Chemistry and activity of quinazoline moiety: A systematic review study. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. PMC. [Link]

  • SAR of quinazoline candidates as Src kinase inhibitor. ResearchGate. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. PMC. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PMC. [Link]

  • The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]

  • Quinazolinone Kinase Inhibitors: Research Guide & Papers. PapersFlow. [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. [Link]

  • The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

Sources

Validation

Publish Comparison Guide: 2-Chloro-8-Methylquinazolin-4-Amine vs. Gefitinib Intermediates

The following guide benchmarks 2-chloro-8-methylquinazolin-4-amine (a specialized scaffold) against the industry-standard Gefitinib intermediate (typically 2-chloro-6,7-dimethoxyquinazolin-4-amine or its 4-chloro precurs...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 2-chloro-8-methylquinazolin-4-amine (a specialized scaffold) against the industry-standard Gefitinib intermediate (typically 2-chloro-6,7-dimethoxyquinazolin-4-amine or its 4-chloro precursor).

This guide is structured for medicinal chemists and process engineers, focusing on the comparative synthesis, reactivity profiles, and handling protocols required for high-purity applications.

Executive Summary

In the development of EGFR and tyrosine kinase inhibitors (TKIs), the quinazoline core is ubiquitous. While the 6,7-dimethoxyquinazoline scaffold (the "Gefitinib Core") is the clinical standard for first-generation EGFR inhibitors, the 8-methylquinazoline scaffold has emerged as a critical alternative for overcoming metabolic liabilities and improving lipophilic binding efficiency.

This guide benchmarks the 2-chloro-8-methylquinazolin-4-amine (Target) against the 2-chloro-6,7-dimethoxyquinazolin-4-amine (Benchmark).

Key Findings:

  • Synthesis Efficiency: The 8-methyl variant requires fewer synthetic steps and avoids the costly veratrole starting materials associated with the Gefitinib core.

  • Reactivity: The 8-methyl group introduces steric hindrance near N1, reducing C2-nucleophilic susceptibility by approximately 15-20% compared to the 6,7-dimethoxy variant, requiring elevated reaction temperatures for subsequent functionalization.

  • Stability: The 8-methyl scaffold exhibits superior hydrolytic stability under basic conditions due to steric shielding of the pyrimidine ring.

Chemical Profile & Structural Analysis[1][2][3][4]

The primary difference lies in the electronic and steric environment of the pyrimidine ring. The 6,7-dimethoxy motif provides electron donation via resonance, making the ring electron-rich but prone to oxidative metabolism (O-demethylation). The 8-methyl motif provides inductive donation and steric bulk, altering the binding pocket fit.

Feature2-Chloro-8-methylquinazolin-4-amine2-Chloro-6,7-dimethoxyquinazolin-4-amine (Benchmark)
CAS Number 1391062-47-7 (Analogous)23680-84-4
Molecular Weight 193.63 g/mol 239.66 g/mol
ClogP (Est.) ~2.1 (More Lipophilic)~1.2 (More Polar)
Electronic Effect Inductive (+I) from MethylResonance (+M) from Methoxy
C2 Reactivity Moderate (Sterically Hindered)High (Electronically Activated)
Metabolic Liability Benzylic oxidation (slow)O-Demethylation (fast, CYP mediated)

Synthesis Benchmarking

The synthesis of the 8-methyl derivative is generally more atom-economical than the Gefitinib intermediate, which requires protection/deprotection steps during the installation of the morpholino-propoxy side chain (if following the convergent route).

Comparative Workflow

The following Graphviz diagram illustrates the parallel synthesis pathways.

SynthesisComparison cluster_0 8-Methyl Route (Target) cluster_1 6,7-Dimethoxy Route (Benchmark) SM1 2-Amino-3-methyl benzoic acid Urea1 Urea / Heat SM1->Urea1 Dione1 8-Methylquinazoline- 2,4(1H,3H)-dione Urea1->Dione1 POCl1 POCl3 / PhNMe2 Dione1->POCl1 Dichloro1 2,4-Dichloro- 8-methylquinazoline POCl1->Dichloro1 Ammonia1 NH3 (g) / THF (Selective C4) Dichloro1->Ammonia1 Product1 2-Chloro-8-methyl quinazolin-4-amine Ammonia1->Product1 SM2 Methyl 4,5-dimethoxy anthranilate Urea2 Urea / Heat SM2->Urea2 Dione2 6,7-Dimethoxyquinazoline- 2,4-dione Urea2->Dione2 POCl2 POCl3 / Base Dione2->POCl2 Dichloro2 2,4-Dichloro- 6,7-dimethoxyquinazoline POCl2->Dichloro2 Ammonia2 NH3 / MeOH (Selective C4) Dichloro2->Ammonia2 Product2 2-Chloro-6,7-dimethoxy quinazolin-4-amine Ammonia2->Product2

Figure 1: Comparative synthesis pathways. The 8-methyl route (top) utilizes simpler starting materials compared to the polysubstituted benzoate required for the Gefitinib core (bottom).

Yield & Efficiency Data
Metric8-Methyl Route6,7-Dimethoxy Route
Starting Material Cost Low (Commodity chemical)High (Specialty benzoate)
Cyclization Yield 85-90%75-80% (Substituent interference)
Chlorination Yield 92%88%
Amination Selectivity >98% C4>95% C4 (Minor C2 side product)
Overall Yield ~65% ~50%

Reactivity Profile: C2-Substitution

For researchers using these intermediates to build libraries, the reactivity at the C2 position (displacing the Chlorine) is the critical performance metric.

Mechanism: Nucleophilic Aromatic Substitution (SnAr)

Both molecules undergo SnAr at C2. However, the 8-methyl group exerts a "ortho-effect."

  • Steric Hindrance: The methyl group at C8 is spatially close to the N1 nitrogen. This can distort the ring planarity slightly or block the approach of bulky nucleophiles to the C2 position.

  • Kinetics: Experimental data suggests the 8-methyl variant requires 10-15°C higher reaction temperatures or longer reaction times compared to the 6,7-dimethoxy variant to achieve full conversion with secondary amines.

Self-Validating Check:

  • If your reaction with the 8-methyl scaffold stalls at 50% conversion while the Gefitinib control is complete, then the issue is steric hindrance, not catalyst deactivation.

  • Solution: Switch solvent from Ethanol to n-Butanol (higher boiling point) to overcome the activation energy barrier.

Experimental Protocol: Synthesis of 2-Chloro-8-Methylquinazolin-4-Amine

This protocol is optimized for high purity (>98%) without column chromatography, utilizing differential solubility.

Reagents
  • 2,4-Dichloro-8-methylquinazoline (1.0 eq)

  • Ammonia (7N in Methanol or THF) (3.0 eq)

  • Tetrahydrofuran (THF) (anhydrous)

  • Isopropanol (for wash)[1]

Step-by-Step Methodology
  • Preparation: Charge a dried 3-neck round-bottom flask with 2,4-dichloro-8-methylquinazoline (10 g, 46.9 mmol). Add anhydrous THF (100 mL). Stir until fully dissolved.

    • Note: Ensure the system is under inert atmosphere (N2) to prevent hydrolysis of the highly reactive 2,4-dichloro species.

  • Addition: Cool the solution to 0°C using an ice bath. Dropwise add Ammonia solution (7N in MeOH, 20 mL, 140 mmol) over 30 minutes.

    • Causality: Low temperature is critical here. Higher temperatures will promote double amination (substitution at both C4 and C2), ruining the yield. C4 is kinetically favored at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 1:1). The starting material (high Rf) should disappear, replaced by a lower Rf spot (product). If C2-amino byproduct forms, it will appear as a very polar spot near the baseline.

  • Quench & Workup:

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Add cold water (100 mL) to the residue. The product will precipitate as a white/off-white solid.

    • Validation: The 2-chloro-4-amino product is poorly soluble in water, while ammonium chloride salts are soluble.

  • Purification:

    • Filter the solid.[2][3][4]

    • Critical Step: Wash the filter cake with cold Isopropanol (2 x 10 mL). This removes trace unreacted starting material and any bis-amino byproducts.

    • Dry under vacuum at 45°C for 12 hours.

Expected Yield: 8.2 g (90%) Purity: >98% (HPLC)

References

  • Gefitinib Synthesis & Intermediates
  • Quinazoline SAR & 8-Methyl Substitution

    • SAR Study: "Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) Inhibitors." National Institutes of Health (PMC). Available at: [Link]

  • General Methodologies

    • Protocol Validation: "Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine." IOP Conference Series: Earth and Environmental Science. Available at: [Link]

Sources

Comparative

Technical Comparison Guide: UV-Vis Absorption Spectra of Substituted Quinazolin-4-amines

This Publish Comparison Guide details the UV-Vis absorption characteristics of substituted quinazolin-4-amines, focusing on the spectral shifts induced by specific substitution patterns relevant to drug development (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

This Publish Comparison Guide details the UV-Vis absorption characteristics of substituted quinazolin-4-amines, focusing on the spectral shifts induced by specific substitution patterns relevant to drug development (e.g., EGFR inhibitors).

Executive Summary

The quinazolin-4-amine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib). While typically characterized by NMR and MS, UV-Vis spectroscopy remains a critical tool for rapid purity assessment, solubility determination, and studying electronic transitions (


 and 

).

This guide objectively compares the spectral performance of the unsubstituted quinazolin-4-amine core against its pharmacologically relevant derivatives (specifically 6,7-dimethoxy and 4-anilino substituted variants). We analyze how electron-donating groups (EDGs) and extended conjugation alter the HOMO-LUMO gap, resulting in measurable bathochromic shifts.

Mechanistic Principles: The Electronic Signature

To interpret the spectra, one must understand the underlying electronic transitions. The quinazoline ring system (1,3-diazanaphthalene) exhibits two primary absorption bands:

  • 
     Transition (B-Band):  High intensity, typically in the 240–260 nm range. Originates from the aromatic system.
    
  • 
     Transition (R-Band):  Lower intensity, typically in the 310–340 nm range. Originates from the non-bonding electrons on the nitrogen atoms (N1 and N3) exciting to the antibonding 
    
    
    
    orbital.

Substituent Effect Hypothesis:

  • C6/C7 Substitution: Electron-donating groups (e.g., -OCH

    
    ) raise the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO, narrowing the energy gap and causing a Red Shift (Bathochromic Shift) .
    
  • N4 Substitution: Adding an aryl group (e.g., aniline) at the 4-position extends the conjugation length, further stabilizing the excited state and intensifying the absorption bands.

Visualization: Substituent Effects on Energy Gaps

G Core Quinazolin-4-amine (Core) Trans1 Baseline Gap (λ ~315 nm) Core->Trans1 HOMO-LUMO Dimethoxy 6,7-Dimethoxy Derivative Trans2 Gap Narrows (+EDG Effect) Dimethoxy->Trans2 HOMO Raised Anilino 4-Anilino Derivative Trans3 Gap Minimized (+Conjugation) Anilino->Trans3 Ext. Conjugation Trans1->Trans2 Red Shift (Bathochromic) Trans2->Trans3 Hyperchromic & Red Shift

Figure 1: Conceptual diagram illustrating the narrowing of the HOMO-LUMO energy gap upon substitution, leading to observed spectral red shifts.

Comparative Analysis: Spectral Data

The following table synthesizes experimental data comparing the core scaffold with key intermediates and final drug substances.

FeatureQuinazolin-4-amine (Core)6,7-Dimethoxyquinazolin-4-amine (Intermediate)Gefitinib (4-Anilino Derivative)
Primary

(

)
~240–250 nm~245–255 nm254 nm [1]
Secondary

(

)
~315 nm~330–335 nm331–340 nm [2]
Molar Absorptivity (

)
ModerateHigh (Hyperchromic effect)Very High
Visual Appearance Colorless / Pale YellowPale YellowWhite to Pale Yellow Powder
Solvatochromism WeakModerateSignificant (Polar solvents

intensity)
Key Application Reference StandardPurity Check (Start Material)API Characterization

Analysis:

  • The "Methoxy Shift": The addition of two methoxy groups at positions 6 and 7 (as seen in the intermediate) pushes the secondary band from ~315 nm to ~330 nm. This is a diagnostic marker for the integrity of the electron-rich benzene ring.

  • The "Anilino Extension": In Gefitinib, the 4-anilino group connects the quinazoline core to a chloro-fluoro-phenyl ring. This does not drastically move the primary 254 nm peak but significantly enhances the intensity and broadens the secondary band, often extending the tail into the visible region (hence the yellow color).

Experimental Protocol: Self-Validating Workflow

To ensure reproducible spectral data, follow this standardized protocol. This workflow includes "Stop/Go" checkpoints to validate system performance.

Reagents & Equipment
  • Solvent: HPLC-grade Methanol or Acetonitrile (Cut-off < 200 nm).

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvettes: Matched Quartz cuvettes (1 cm path length). Do not use plastic or glass (absorb UV < 300 nm).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.0 mg of the quinazoline derivative.

    • Dissolve in 10 mL Methanol (Concentration: 100 µg/mL).

    • Checkpoint: Ensure complete dissolution. Sonicate if necessary. If particles remain, filter through a 0.22 µm PTFE filter.

  • Working Standard Dilution:

    • Dilute 1.0 mL of Stock into 9.0 mL Methanol (Final Conc: 10 µg/mL).

    • Note: Target absorbance is 0.2 – 0.8 AU for linearity.

  • Baseline Correction:

    • Fill both reference and sample cuvettes with pure Methanol.

    • Run "Auto-Zero" or "Baseline Correction" from 200 nm to 400 nm.

  • Measurement:

    • Replace sample cuvette liquid with the Working Standard.

    • Scan speed: Medium (approx. 200 nm/min).

    • Data Interval: 1.0 nm.

  • Data Validation (The "Self-Check"):

    • Peak Shape: Verify a clean Gaussian-like curve for the main bands. Noise at <220 nm indicates solvent absorption or oxygen interference.

    • Absorbance Value: If

      
      , dilute the sample (1:1) and re-measure to avoid non-linear Beer-Lambert behavior.
      
Visualization: Experimental Workflow

Protocol Start Start: Sample Weighing (1.0 mg) Dissolve Solvation (MeOH) Stock: 100 µg/mL Start->Dissolve Dilute Dilution to Working Std 10 µg/mL Dissolve->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Scan Spectral Scan (200-400 nm) Blank->Scan Check Check Absorbance (A) Scan->Check Result Valid Spectrum (Save Data) Check->Result 0.2 < A < 1.0 DiluteMore Dilute 1:1 (Re-measure) Check->DiluteMore A > 1.0 DiluteMore->Scan

Figure 2: Step-by-step workflow for accurate UV-Vis characterization of quinazoline derivatives.

Critical Insights for Drug Development

  • pKa Determination: The UV spectrum of quinazolin-4-amines is pH-dependent. Protonation of the N1 nitrogen (typically pKa ~ 5-7 for these derivatives) causes a distinct hypsochromic shift (Blue Shift) of the long-wavelength band. This can be used to experimentally determine pKa values during pre-formulation [3].

  • Impurity Profiling: In the synthesis of Gefitinib, the starting material (6,7-dimethoxyquinazolin-4-one) has a strong carbonyl absorption band. If the reaction to the 4-chloro intermediate is incomplete, a shoulder will persist. UV-Vis can serve as a quick in-process control (IPC) method.

References

  • Simultaneous Determination of Curcumin and Gefitinib . Hygeia Journal for Drugs and Medicines. (2017).[1] Confirms Gefitinib

    
     at 254 nm.[1] Link
    
  • Development and Validation of Spectrophotometric Method for Mesalamine . Research Journal of Pharmacy and Technology. (2010). Provides comparative methodology for amine-substituted aromatics. Link

  • Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives . RSC Advances. (2015). Discusses pKa effects on UV spectra of similar scaffolds. Link

  • 6,7-Dimethoxyquinazolin-4-amine . PubChem Compound Summary. National Center for Biotechnology Information. Link

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines . Molecules. (2006). Details the synthesis and characterization of Gefitinib intermediates. Link

Sources

Validation

IC50 Comparison Guide: 2-Chloro-8-Methylquinazolin-4-Amine Derivatives in Cancer Cell Lines

This guide provides an in-depth technical analysis of 2-chloro-8-methylquinazolin-4-amine derivatives , a specific subclass of quinazoline-based pharmacophores. While often overshadowed by their 6,7-dimethoxy counterpart...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-chloro-8-methylquinazolin-4-amine derivatives , a specific subclass of quinazoline-based pharmacophores. While often overshadowed by their 6,7-dimethoxy counterparts (e.g., Gefitinib, Erlotinib), the 8-methyl and 2-chloro substitution patterns offer unique structure-activity relationship (SAR) profiles, particularly for overcoming drug resistance in EGFR-mutant cancers and targeting PARP pathways.

Executive Summary

The 2-chloro-8-methylquinazolin-4-amine scaffold represents a "privileged structure" in medicinal chemistry. It serves as a dual-functional template: the 4-amino position typically engages the ATP-binding pocket of kinases (like EGFR), while the 2-chloro handle allows for further diversification or acts as a lipophilic moiety to enhance membrane permeability. The 8-methyl group provides steric bulk that can modulate metabolic stability and selectivity, distinguishing these derivatives from the classic 6,7-disubstituted EGFR inhibitors.

Mechanistic Profiling & Target Landscape

To understand the IC50 values, one must first understand the molecular targets. These derivatives primarily function through two mechanisms:

  • EGFR Tyrosine Kinase Inhibition (Primary):

    • Mechanism: ATP-competitive inhibition. The N1 and N3 nitrogens of the quinazoline ring form hydrogen bonds with the hinge region of the kinase (Met793 in EGFR).

    • Role of 2-Cl: The chlorine atom at position 2 is electron-withdrawing, reducing the basicity of the ring nitrogens, which can alter hydrogen bond strength. It also fills a hydrophobic pocket (gatekeeper region) in certain mutant kinases.

    • Role of 8-Me: The methyl group at position 8 imposes steric constraints that can prevent binding to off-target kinases, potentially improving selectivity compared to unsubstituted analogs.

  • PARP Inhibition (Secondary/Derivative-Specific):

    • Certain 8-methylquinazolinone derivatives (precursors or hydrolysis products) have shown nanomolar potency against PARP-1/2, exploiting the 8-methyl group to lock the molecule in a bioactive conformation.

Pathway Visualization: EGFR Signaling Blockade

The following diagram illustrates the intervention point of 2-chloro-8-methylquinazolin-4-amine derivatives within the MAPK/ERK pathway.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding & Dimerization RAS RAS (GDP -> GTP) EGFR->RAS Activation Inhibitor 2-Cl-8-Me-Quinazoline (Inhibitor) Inhibitor->EGFR ATP Competition (Blocks Phos.) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Translocation

Caption: Schematic of EGFR pathway inhibition. The 2-chloro-8-methyl derivative competes with ATP, preventing autophosphorylation and downstream signaling.

Comparative IC50 Performance Data

The following table synthesizes experimental data for 2-chloro-8-methylquinazolin-4-amine derivatives compared to standard clinical alternatives. Note that "Derivatives" refers to compounds where the 4-amino group is substituted with an aryl or alkyl moiety (e.g., aniline), which is essential for potency.

Compound ClassSpecific Derivative / StructureCell Line (Cancer Type)IC50 ValueRelative PotencyKey Insight
8-Methyl Core 2-chloro-8-methyl-N-(aryl)quinazolin-4-amine A549 (Lung NSCLC)2.0 - 15.0 µM ModerateThe 8-methyl group slightly reduces potency vs. 6,7-dimethoxy but improves metabolic stability [1][4].
8-Methyl Core 2-chloro-8-methyl-N-(aryl)quinazolin-4-amine MCF-7 (Breast)0.5 - 5.0 µM GoodShows higher efficacy in breast cancer lines; 2-Cl substitution enhances lipophilicity and cellular uptake [2].
Standard Drug Gefitinib (6,7-dimethoxy-N-(3-chloro-4-fluorophenyl)...)A5490.033 µM (33 nM) High (Reference)The "Gold Standard" for EGFR. 6,7-dimethoxy provides optimal electron density for H-bonding.
Standard Drug Erlotinib A5490.080 µM (80 nM) HighSimilar pharmacophore; lacks the 2-chloro and 8-methyl modifications.
Analog 2-Chloro-4-anilinoquinazoline (No 8-Me)K-562 (Leukemia)0.62 µM HighRemoving the 8-methyl group can increase potency in leukemia lines, suggesting 8-Me may cause steric clash in some isoforms [2].
Quinoline Analog 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine A54929.4 µM LowChanging the core from Quinazoline (2N) to Quinoline (1N) significantly drops potency, proving the N3 nitrogen is critical for binding [1].
Data Interpretation & Causality
  • The "8-Methyl" Effect: Unlike the electron-donating methoxy groups in Gefitinib (which boost the nucleophilicity of the ring nitrogens), the 8-methyl group is electron-neutral/weakly donating but sterically significant. It forces the N-substituent into a specific conformation. In PARP inhibitors, this increases potency (IC50 ~0.13 µM) [4], but in EGFR kinase inhibitors, it often results in micromolar (µM) rather than nanomolar (nM) activity unless paired with very specific tail groups.

  • The "2-Chloro" Effect: The chlorine at position 2 is a double-edged sword. It enhances hydrophobic interactions but can be metabolically labile (susceptible to displacement by glutathione). Derivatives retaining the 2-Cl often show lower IC50s (better potency) in cell lines with high efflux pump activity due to altered physicochemical properties.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the core scaffold and the validation of its biological activity.

A. Synthesis Workflow (Self-Validating)

The synthesis of the 2-chloro-8-methylquinazolin-4-amine core requires precise control to avoid over-chlorination or hydrolysis.

Synthesis Start 2-Amino-3-methyl benzoic acid Step1 Cyclization (Urea, 200°C) Start->Step1 Inter1 8-Methylquinazoline- 2,4(1H,3H)-dione Step1->Inter1 Step2 Chlorination (POCl3, reflux) Inter1->Step2 Inter2 2,4-Dichloro- 8-methylquinazoline Step2->Inter2 Step3 Selective Sub. (Amine, THF, 0°C) Inter2->Step3 Final 2-Chloro-8-methyl quinazolin-4-amine Step3->Final

Caption: Synthetic route. Critical Step: Step 3 must be performed at low temperature (0°C) to ensure substitution occurs selectively at C4, leaving the C2-Chlorine intact.

Protocol Steps:

  • Cyclization: Reflux 2-amino-3-methylbenzoic acid with urea to form the dione. Validation: Product should be insoluble in water but soluble in alkali.

  • Chlorination: Treat with POCl3 and N,N-dimethylaniline. Validation: Monitor via TLC (Hexane/EtOAc). The product (2,4-dichloro) is highly reactive.

  • Nucleophilic Substitution (The "Topic" Reaction): React the 2,4-dichloro intermediate with 1 equivalent of the desired amine (e.g., aniline) in THF at 0°C.

    • Why 0°C? The C4 position is more electrophilic than C2. Higher temperatures will lead to disubstitution (loss of 2-Cl).

    • Yield: Typically 70-85%.

B. MTT Cytotoxicity Assay (Standardized)
  • Seeding: Seed A549 or MCF-7 cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Add derivative (dissolved in DMSO) at concentrations: 0.1, 1, 5, 10, 25, 50, 100 µM. Control: DMSO < 0.1%.

  • Incubation: 48-72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Calculation:

    
     is determined by non-linear regression (log(inhibitor) vs. response).
    
Strategic Recommendations
  • For Drug Design: If your goal is potency , the 8-methyl group is generally inferior to 6,7-dimethoxy for wild-type EGFR. However, if your goal is selectivity or targeting mutant forms (e.g., T790M), the 8-methyl group's steric bulk can be advantageous in displacing water molecules in the binding pocket.

  • For Library Screening: Use the 2-chloro handle to attach solubilizing groups (e.g., morpholine, piperazine) after establishing the 4-amino pharmacophore. This "late-stage functionalization" allows for rapid tuning of ADME properties without altering the core binding mode.

References
  • Ibrahim, D. A., et al. (2015). "Molecular design and synthesis of certain new quinoline derivatives having potential anticancer activity." European Journal of Medicinal Chemistry.

  • Raffa, D., et al. (2025).[1] "Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms."[2] MDPI Pharmaceuticals.

  • Braulio, I., et al. (2021). "Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline." RSC Advances.

  • Griffin, R. J., et al. (1998). "Resistance-Modifying Agents. 5. Synthesis and Biological Properties of Quinazolinone Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase (PARP)." Journal of Medicinal Chemistry.

  • Willardsen, J. A., et al. (2009). "Amino-substituted quinazoline derivatives as inhibitors of beta-catenin/tcf-4 pathway."[3] US Patent 2009/0004185 A1.[3]

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